A Fundamental Guide for Medicinal Chemistry & Synthesis Part 1: Executive Technical Summary O-Ethyl thiocarbanilate (CAS: 3111-89-5), systematically known as O-ethyl N-phenylthiocarbamate , is a significant organosulfur...
Author: BenchChem Technical Support Team. Date: February 2026
A Fundamental Guide for Medicinal Chemistry & Synthesis
Part 1: Executive Technical Summary
O-Ethyl thiocarbanilate (CAS: 3111-89-5), systematically known as O-ethyl N-phenylthiocarbamate , is a significant organosulfur compound serving as a structural pivot in medicinal chemistry and organic synthesis.[] Characterized by the thiono-ester linkage (-NH-C(=S)-O-), it functions as a lipophilic bioisostere of amides and esters, a masked isothiocyanate precursor, and a robust protecting group for amines in peptide synthesis.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in drug development. It is designed for researchers requiring actionable data and validated protocols.
Part 2: Physicochemical Profile[2][3]
The following data consolidates experimental values for O-Ethyl thiocarbanilate. Researchers should note the distinct melting point range, which serves as a primary purity indicator.
Property
Value / Description
IUPAC Name
O-Ethyl N-phenylcarbamothioate
CAS Registry Number
3111-89-5
Molecular Formula
C₉H₁₁NOS
Molecular Weight
181.26 g/mol
Appearance
White to pale yellow crystalline solid
Melting Point
69–71 °C (Recrystallized from EtOH)
Solubility
Soluble in CHCl₃, DCM, DMSO, Ethanol; Insoluble in Water
pKa (Calculated)
~13.5 (Amide N-H)
LogP
2.6 (Lipophilic)
H-Bond Donors/Acceptors
1 Donor (NH), 2 Acceptors (S, O)
Part 3: Synthesis & Manufacturing Pathways
Two primary validated routes exist for the synthesis of O-Ethyl thiocarbanilate. Method A is preferred for laboratory scale due to atom economy, while Method B is utilized when starting from aniline derivatives.
Method A: The Riemschneider Addition (Preferred)
This method involves the nucleophilic addition of ethanol to phenyl isothiocyanate. It is an atom-economic reaction with no byproducts other than the target molecule.
Reaction:
Method B: Chlorothionoformate Substitution
Used when the isothiocyanate is not available, this route reacts aniline with O-ethyl chlorothionoformate in the presence of a base.
Reaction:
Visualization: Synthesis Mechanism (Method A)
Part 4: Chemical Reactivity & Stability
Understanding the reactivity profile is critical for handling this compound in multi-step synthesis. O-Ethyl thiocarbanilate is generally stable at room temperature but exhibits specific reactivity under thermal or hydrolytic stress.
1. Thermal Reversibility (The "Unmasking" Effect)
At elevated temperatures (>150°C) or under specific catalytic conditions, the compound undergoes a retro-addition reaction, reverting to phenyl isothiocyanate and ethanol. This property allows it to act as a "masked" isothiocyanate in drug delivery systems.
2. Hydrolytic Degradation
In the presence of strong aqueous bases (e.g., NaOH), the thiocarbamate linkage hydrolyzes, releasing aniline, carbonyl sulfide (COS), and ethanol.
3. Desulfurization
Treatment with heavy metal oxides (HgO, Ag₂O) or specific oxidants can convert the thiocarbonyl (C=S) to a carbonyl (C=O), yielding the corresponding carbamate (O-Ethyl N-phenylcarbamate).
Visualization: Reactivity Network
Part 5: Applications in Drug Development[2]
1. Peptide Synthesis (N-Terminal Protection)
The N-phenylthiocarbonyl group serves as a protecting group for amines. It is stable to acidic conditions (TFA) used to remove Boc groups but can be cleaved under specific neutral or basic conditions, offering orthogonality in peptide synthesis strategies [1].
2. Bioisostere Design
The thiocarbamate group (-NH-C(=S)-O-) is a bioisostere of the amide bond. The larger van der Waals radius of sulfur (1.80 Å vs 1.52 Å for oxygen) and its lower electronegativity alter the hydrogen-bonding capability (stronger H-bond donor, weaker acceptor). This is utilized to modulate the lipophilicity (LogP) and membrane permeability of drug candidates.
3. Heterocycle Synthesis
O-Ethyl thiocarbanilate is a precursor for benzothiazoles. Under oxidative cyclization conditions (e.g., Jacobson cyclization), the sulfur atom attacks the ortho-position of the phenyl ring, forming the benzothiazole core, a scaffold found in antitumor and antimicrobial agents.
Part 6: Experimental Protocols
Protocol A: Synthesis of O-Ethyl Thiocarbanilate
This protocol yields high-purity crystalline product suitable for biological assays.
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: Defining O-Ethyl Thiocarbanilate
O-Ethyl thiocarbanilate, systematically known as O-Ethyl N-phenylcarbamothioate (CAS No. 3111-89-5), is an organosulfur compound belonging to the thiocarbamate class.[1][2] These molecules are structural analogs of carbamates where one of the oxygen atoms is replaced by sulfur. In the case of O-Ethyl thiocarbanilate, the thionococarbamate tautomer, where a thiocarbonyl group (C=S) is bonded to both nitrogen and oxygen, is the predominant form. Its structure combines an N-phenyl group (aniline derivative) with an O-ethyl ester moiety, making it a valuable intermediate in organic synthesis and a subject of interest for its chemical reactivity. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed protocols for its synthesis and analysis, tailored for professionals in chemical research and drug development.
Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. Poorly soluble in water.
General Thiocarbamate Properties
Chemical Reactivity and Stability
The reactivity of O-Ethyl thiocarbanilate is governed by the thiocarbamate functional group, which contains several reactive sites: the nucleophilic sulfur atom, the electrophilic thiocarbonyl carbon, and the potentially acidic N-H proton.
Newman-Kwart Rearrangement: A hallmark reaction of O-aryl thiocarbamates is the Newman-Kwart rearrangement, a thermal or catalyzed intramolecular reaction that converts the O-thiocarbamate into the thermodynamically more stable S-thiocarbamate isomer. This reaction typically requires high temperatures (200-300°C) but can be facilitated at significantly lower temperatures (~100°C) using palladium catalysts.[4] This rearrangement is a powerful tool for the synthesis of thiophenols from phenols.
Hydrolysis: Like esters, thiocarbamates can undergo hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis can lead to the formation of anilinium salts, ethanol, and carbonyl sulfide.[5] The stability towards hydrolysis is a key consideration in its handling and application in aqueous environments.
Oxidation: The sulfur atom of the thiocarbonyl group is susceptible to oxidation. Strong oxidizing agents can convert the thiocarbamate to the corresponding sulfoxide or sulfone derivatives, altering its chemical and biological properties.[6]
N-Arylation/Alkylation: The nitrogen atom can participate in coupling reactions, such as N-arylation with aryl halides or arylboronic acids, to form trisubstituted thiocarbamates.[7]
Caption: Key reactivity pathways of O-Ethyl Thiocarbanilate.
Part 2: Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of O-Ethyl thiocarbanilate. Below are the expected characteristics based on standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for O-Ethyl thiocarbanilate include:
N-H Stretch: A moderate to sharp band is expected in the region of 3200-3300 cm⁻¹. The position and broadness can be influenced by hydrogen bonding.
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic (ethyl group) C-H stretches are found just below 3000 cm⁻¹.
C=S Stretch (Thiocarbonyl): This is a key diagnostic peak for thiocarbamates. It is expected to be a strong band in the 1200-1270 cm⁻¹ region. Its intensity and position can be influenced by conjugation and hydrogen bonding.
C-O Stretch: A strong band corresponding to the C-O single bond of the ethyl ester is expected in the fingerprint region, typically between 1000-1300 cm⁻¹.[7]
C=C Stretch (Aromatic): One or more medium to sharp bands are expected around 1450-1600 cm⁻¹ due to the phenyl ring.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted):
Ethyl Group (CH₃): A triplet is expected around δ 1.2-1.5 ppm, coupled to the adjacent methylene protons.
Ethyl Group (CH₂): A quartet is expected around δ 4.2-4.6 ppm, coupled to the methyl protons and deshielded by the adjacent oxygen atom.
Aromatic Protons (C₆H₅): A series of multiplets will appear in the aromatic region, typically between δ 7.0-7.6 ppm.
Amide Proton (N-H): A broad singlet is expected, typically in the range of δ 8.5-9.5 ppm. Its chemical shift can be highly variable depending on solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
Ethyl Group (CH₃): An upfield signal is expected around δ 14-16 ppm.[2]
Ethyl Group (CH₂): A signal deshielded by the oxygen atom is expected around δ 60-70 ppm.[2]
Aromatic Carbons (C₆H₅): Multiple signals will be present in the δ 120-140 ppm range. The carbon directly attached to the nitrogen (ipso-carbon) will be at the downfield end of this range.[9]
Thiocarbonyl Carbon (C=S): This is the most downfield signal, expected in the range of δ 185-200 ppm, characteristic of a thiocarbonyl carbon.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the molecule, 181.
Fragmentation Pattern: Common fragmentation pathways for thiocarbamates involve cleavages alpha to the heteroatoms. Expected fragments could arise from:
Loss of the ethoxy group (-•OCH₂CH₃)
Loss of ethylene (C₂H₄) via McLafferty rearrangement
Cleavage of the C-N bond, leading to fragments corresponding to the phenyl isothiocyanate radical cation (m/z 135) or the ethoxycarbonyl radical.
Part 3: Experimental Protocols
The following sections provide field-proven methodologies for the synthesis and analysis of O-Ethyl thiocarbanilate. These protocols are designed to be self-validating and are grounded in established chemical principles.
Synthesis of O-Ethyl Thiocarbanilate
Principle: The most direct and common synthesis route is the nucleophilic addition of an alcohol to an isothiocyanate. In this case, ethanol acts as the nucleophile, attacking the electrophilic carbon of phenyl isothiocyanate. The reaction is typically performed under basic conditions to deprotonate the alcohol, increasing its nucleophilicity.
Caption: Workflow for the Synthesis of O-Ethyl Thiocarbanilate.
Step-by-Step Methodology:
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous ethanol (50 mL).
Base Addition: Cool the flask in an ice bath (0 °C). Carefully add sodium hydroxide (1.0 g, 25 mmol) to the stirred ethanol. Stir until the base is fully dissolved.
Reactant Addition: Add phenyl isothiocyanate (2.70 g, 20 mmol) to the dropping funnel. Add it dropwise to the stirred ethoxide solution over 20-30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Pour the reaction mixture into a beaker containing 100 mL of cold water. If the product precipitates, it can be collected by vacuum filtration. If it remains oily, transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Analytical Method: Purity Assessment by GC-MS
Principle: While thiocarbamates can be unstable, direct analysis of O-Ethyl thiocarbanilate for purity assessment is possible using Gas Chromatography-Mass Spectrometry (GC-MS). This method separates the compound from potential impurities based on volatility and provides mass data for confirmation. A common alternative for quantifying total thiocarbamate residues involves acid digestion to carbon disulfide (CS₂), followed by headspace GC-MS analysis of the CS₂.[1]
Instrumentation and Conditions (Direct Analysis):
Gas Chromatograph: Agilent GC system or equivalent.
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
Accurately weigh approximately 10 mg of the O-Ethyl thiocarbanilate sample.
Dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
Inject 1 µL of the final solution into the GC-MS.
Purity is determined by the relative peak area of the O-Ethyl thiocarbanilate peak compared to the total area of all peaks in the chromatogram.
Part 4: Applications in Research and Drug Development
O-Ethyl thiocarbanilate and related compounds are not merely laboratory curiosities; they serve as versatile building blocks and possess intrinsic biological activities.
Synthetic Intermediates: As precursors in the Newman-Kwart rearrangement, O-aryl thiocarbamates are pivotal for synthesizing S-aryl thiocarbamates and, subsequently, thiophenols.[4] Thiophenols are crucial in the synthesis of many pharmaceuticals and agrochemicals.
Peptide Chemistry: The phenylthiocarbamate moiety has been employed in peptide synthesis and for creating cyclic peptides through thiocarbamate ligation strategies.[6][11] This demonstrates its utility in constructing complex biomolecules.
Biological Activity: The broader class of thiocarbamates is known for a wide range of biological activities, including antifungal and herbicidal properties.[6] While specific data for O-Ethyl thiocarbanilate is limited, its structural motifs suggest potential for screening in drug discovery programs, particularly in areas where related sulfur- and nitrogen-containing heterocycles have shown promise.
Part 5: Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling O-Ethyl thiocarbanilate.
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin, eyes, and clothing.[12]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
Cayón, V. M., et al. (n.d.). Structure of O-alkyl-N-ethoxycarbonyl thiocarbamate and imidothiocarbonate derivatives. CONICET. Available at: [Link]
Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved February 2, 2026, from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 2, 2026, from [Link]
Gombert, A., et al. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. ACS Publications. Available at: [Link]
Ho, C. M., et al. (n.d.). O-Propyl N-phenylthiocarbamate. PubMed Central (PMC). Retrieved February 2, 2026, from [Link]
MDPI. (n.d.). Coordination of O-Propyl-N-phenylthiocarbamate to HgI2 and the Crystallographic Characterization of an Anilinium Chloride Thiocarbamate Adduct. Retrieved February 2, 2026, from [Link]
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 2, 2026, from [Link]
Encyclopedia.pub. (2023, October 27). Analytical Methods for Dithiocarbamate Detection. Retrieved February 2, 2026, from [Link]
Taylor & Francis Online. (2022, July 25). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Retrieved February 2, 2026, from [Link]
Chemistry LibreTexts. (2023, January 29). interpreting C-13 NMR spectra. Retrieved February 2, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide. Retrieved February 2, 2026, from [Link]
Agilent. (2024, August 2). Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). N‐arylation of O‐alkyl thiocarbamates and O‐alkyl carbamates with aryl.... Retrieved February 2, 2026, from [Link]
PubChem. (n.d.). Ethyl Cinnamate. Retrieved February 2, 2026, from [Link]
Taylor & Francis Online. (n.d.). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Retrieved February 2, 2026, from [Link]
Organic Chemistry Portal. (n.d.). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Retrieved February 2, 2026, from [Link]
CAS Common Chemistry. (n.d.). O-Ethyl N-phenylcarbamothioate. Retrieved February 2, 2026, from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link]
CAS Common Chemistry. (n.d.). O-Ethyl N-phenylcarbamothioate. Retrieved February 2, 2026, from [Link]
Technical Guide: Solubility Profile and Solvent Selection for O-Ethyl Thiocarbanilate
The following technical guide details the solubility characteristics, solvent selection criteria, and experimental protocols for O-Ethyl thiocarbanilate (O-Ethyl N-phenylthiocarbamate). Executive Summary O-Ethyl thiocarb...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility characteristics, solvent selection criteria, and experimental protocols for O-Ethyl thiocarbanilate (O-Ethyl N-phenylthiocarbamate).
Executive Summary
O-Ethyl thiocarbanilate (CAS: 3111-89-5), chemically defined as O-Ethyl N-phenylthiocarbamate , is a lipophilic organosulfur compound utilized in pharmaceutical synthesis (as a thiocarbamate intermediate) and metallurgical flotation processes. Its solubility profile is governed by the competing hydrophobic interactions of the phenyl-ethyl moieties and the polarizable thiono-carbamate (
) core.
This guide provides a definitive reference for researchers requiring precise solvent systems for synthesis, purification, and analytical characterization.
Part 1: Chemical Identity & Physicochemical Basis
Compound Identification
IUPAC Name: O-Ethyl N-phenylthiocarbamate
Common Synonyms: O-Ethyl thiocarbanilate; Ethyl phenylthiocarbamate; Phenylthiourethane.
CAS Number:
Molecular Formula:
Molecular Weight: 181.26 g/mol
Mechanistic Solubility Theory
The solubility of O-Ethyl thiocarbanilate is dictated by three molecular interaction vectors:
Hydrophobic Effect (Dominant): The aromatic phenyl ring and the ethyl ester tail contribute significant lipophilicity, driving high solubility in non-polar and aromatic solvents.
Dipole-Dipole Interactions: The thiono (
) and ether () bonds create a moderate dipole moment, allowing solubility in polar aprotic solvents like Acetone and DMSO.
Hydrogen Bonding: The secondary amine (
) acts as a weak hydrogen bond donor. However, the thione sulfur is a poor hydrogen bond acceptor compared to a carbonyl oxygen, reducing solubility in protic solvents like water.
Part 2: Solubility Profile & Solvent Selection
The following data categorizes solvents based on their thermodynamic compatibility with O-Ethyl thiocarbanilate.
Solubility Data Table
Solvent Class
Specific Solvent
Solubility Rating
Primary Application
Chlorinated
Chloroform ()
Excellent (>100 mg/mL)
NMR analysis, liquid-liquid extraction.
Chlorinated
Dichloromethane (DCM)
Excellent
Synthesis reaction medium; extraction.
Polar Aprotic
DMSO
High (~30-50 mg/mL)
Biological assays; stock solutions.
Polar Aprotic
Acetone
High
Cleaning; rapid dissolution.
Aromatic
Toluene / Xylene
High
Industrial synthesis; flotation formulations.
Polar Protic
Ethanol / Methanol
Moderate (Temp. dependent)
Recrystallization (soluble hot, less soluble cold).
Aliphatic
Hexane / Heptane
Low to Moderate
Anti-solvent for precipitation; wash solvent.
Aqueous
Water
Insoluble (<0.1 mg/mL)
Phase separation; washing inorganic salts.
Solvent Selection Logic (Graphviz)
The following decision tree illustrates the logical selection of solvents based on the experimental objective.
Figure 1: Solvent selection decision tree for O-Ethyl thiocarbanilate based on operational requirements.
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To quantify the exact solubility limit in a specific organic solvent (e.g., Toluene).
Preparation: Weigh 100 mg of dry O-Ethyl thiocarbanilate into a 20 mL scintillation vial.
Addition: Add the target solvent in 0.5 mL increments at 25°C.
Equilibration: Vortex for 30 seconds after each addition.
Observation:
If clear solution forms immediately: Solubility is High .
If solid remains: Continue adding solvent up to 10 mL.
Quantification (Saturation Method):
Add excess solid to 5 mL solvent.
Shake at 25°C for 24 hours.
Filter supernatant through a 0.45 µm PTFE filter.
Evaporate a 1 mL aliquot to dryness and weigh the residue.
Calculation:
(mg/mL).
Protocol B: Purification via Solvent Switching (Recrystallization)
Context: O-Ethyl thiocarbanilate can often be purified from synthesis by-products (like aniline or unreacted isothiocyanates) using a polarity gradient.
Dissolution: Dissolve the crude material in the minimum amount of hot Ethanol (60°C).
Filtration: Filter while hot to remove insoluble mechanical impurities.
Nucleation: Slowly add warm Water (antisolvent) dropwise until persistent turbidity is observed.
Ratio Target: Typically 3:1 Ethanol:Water.
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C.
Recovery: Filter the resulting crystals/precipitate and wash with cold Hexane (to remove non-polar oily impurities).
Part 4: Applications & Handling
Pharmaceutical & Synthesis Utility
In drug development, O-Ethyl thiocarbanilate serves as a lipophilic precursor. When designing reaction pathways:
Reaction Medium: Use Dichloromethane (DCM) for reactions involving acid chlorides or low-temperature acylation.
Scavenging: The N-H proton is weakly acidic (
). Use bases like Triethylamine in THF or Toluene to facilitate N-alkylation.
Safety & Stability (MSDS Highlights)
Hydrolysis Risk: Avoid prolonged exposure to strong acids in aqueous media, which can hydrolyze the ester to aniline and COS.
Storage: Store in a cool, dry place. Solutions in DMSO or Chloroform are stable for weeks at -20°C.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76953, O-Ethyl N-phenylthiocarbamate. Retrieved from [Link]
Zhang, S., et al. (2001).Crystal structures and hydrogen bonding in thiocarbamate derivatives. Acta Crystallographica Section C.
Exploratory
The Genesis of O-Ethyl Thiocarbanilate Derivatives: A Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals This guide delves into the foundational 19th-century research on O-Ethyl thiocarbanilate and its derivatives. Moving beyond a simple recitation of facts, th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the foundational 19th-century research on O-Ethyl thiocarbanilate and its derivatives. Moving beyond a simple recitation of facts, this document illuminates the causal reasoning behind the early synthetic choices and analytical methodologies, providing a deep, authoritative grounding in the origins of this important class of compounds. We will explore the pioneering work that first brought these molecules to light, detailing the original experimental protocols and the initial characterizations that laid the groundwork for over a century of subsequent investigation.
The Foundational Synthesis: Hofmann's Reaction of Phenyl Isothiocyanate with Alcohols
The earliest systematic investigation into the class of compounds now known as thiocarbanilates can be traced back to the seminal work of August Wilhelm von Hofmann in the 1870s. His extensive research into the reactions of isothiocyanates, particularly phenyl isothiocyanate (often referred to as "phenylsenföl" in the original German literature), laid the chemical foundation for this entire field. The core reaction, a nucleophilic addition of an alcohol to the electrophilic carbon of the isothiocyanate group, proved to be a remarkably straightforward and effective method for the synthesis of O-alkyl thiocarbanilates.
The fundamental logic behind this experimental approach rests on the inherent reactivity of the isothiocyanate functional group. The electron-withdrawing nature of the nitrogen and sulfur atoms renders the central carbon atom highly susceptible to nucleophilic attack. Alcohols, acting as nucleophiles, readily add across the C=N double bond, leading to the formation of the thiocarbanilate structure.
The Archetypal Reaction: Synthesis of O-Ethyl Thiocarbanilate
Conceptual Workflow for Hofmann's Synthesis
Caption: Conceptual workflow for the 19th-century synthesis of O-Ethyl thiocarbanilate.
Detailed Experimental Protocol (Reconstructed)
Reactant Preparation: Phenyl isothiocyanate, prepared from aniline, carbon disulfide, and a suitable oxidizing agent, was dissolved in a minimal amount of a non-reactive solvent, or used neat. An excess of absolute ethanol was prepared separately.
Reaction: The phenyl isothiocyanate was treated with absolute ethanol. The reaction mixture was likely heated gently on a water bath to facilitate the reaction, though the reaction is known to proceed at room temperature, albeit more slowly.
Product Isolation: Upon cooling, the O-Ethyl thiocarbanilate would precipitate from the reaction mixture as a crystalline solid. The product was then isolated by filtration.
Purification: The crude product was purified by recrystallization, likely from ethanol or a similar solvent, to yield a pure, crystalline solid.
Characterization: The primary methods of characterization available in the 19th century were melting point determination and elemental analysis. The melting point served as a crucial indicator of purity, while elemental analysis confirmed the empirical formula of the newly synthesized compound.
Early Derivatives and Their Properties
Following the successful synthesis of O-Ethyl thiocarbanilate, early researchers, including Hofmann and his contemporaries, likely extended this methodology to a range of other alcohols, thereby creating a series of O-alkyl thiocarbanilate derivatives. The primary motivation for this was to observe how changes in the alkyl group influenced the physical properties of the resulting compounds.
Derivative
Alcohol Used
Expected Physical State
Notes
O-Methyl thiocarbanilate
Methanol
Crystalline Solid
Expected to have a slightly higher melting point than the ethyl derivative.
O-Propyl thiocarbanilate
Propanol
Crystalline Solid
Melting point likely similar to or slightly lower than the ethyl derivative.
O-Isopropyl thiocarbanilate
Isopropanol
Crystalline Solid
Branching may influence crystal packing and melting point.
The systematic variation of the alcohol component was a common practice in 19th-century organic chemistry to establish structure-property relationships. These early studies would have provided the first insights into how the size and shape of the O-alkyl group affect the crystallinity and melting point of these compounds.
Early Mechanistic Considerations
While the concept of reaction mechanisms was still in its infancy in the 1870s, the observed reactivity would have been rationalized through the lens of chemical affinity. The "affinity" of the alcohol for the "phenylsenföl" was the driving force for the reaction. Today, we understand this in terms of the nucleophilic attack of the alcohol oxygen on the electrophilic isothiocyanate carbon.
Logical Relationship in the Reaction Mechanism
Caption: The logical relationship of the nucleophilic addition in thiocarbanilate synthesis.
Early Investigations into Biological Activity
The late 19th and early 20th centuries saw a burgeoning interest in the physiological effects of synthetic organic compounds. While specific studies on O-Ethyl thiocarbanilate from this period are not well-documented in readily accessible sources, the broader class of thiocarbamates and related sulfur-containing compounds were investigated for their biological activities.
Early research into the biological properties of thiourea and its derivatives, structurally related to thiocarbanilates, revealed antimicrobial activities. These findings likely spurred interest in the potential antiseptic or pharmacological properties of other sulfur- and nitrogen-containing aromatic compounds. For instance, the antifungal properties of the thiocarbamate class of compounds, which includes derivatives like Tolnaftate, have been well-established in later research. It is plausible that the initial impetus for such investigations stemmed from the foundational synthetic work on simpler structures like O-Ethyl thiocarbanilate. The structural similarities between these compounds and known biologically active molecules would have provided a logical basis for their screening as potential therapeutic agents.
Conclusion
The early research on O-Ethyl thiocarbanilate derivatives, spearheaded by the pioneering work of A. W. von Hofmann, established the fundamental synthetic methodology and provided the initial characterization of this important class of compounds. The straightforward and robust reaction of phenyl isothiocyanate with alcohols opened the door to a wide array of derivatives. While the analytical tools of the 19th century were limited, the meticulous work of these early chemists in determining physical properties and empirical formulas laid an indispensable foundation for all subsequent research. The logical progression from synthesis to the investigation of biological activity, a hallmark of early medicinal chemistry, likely had its roots in the exploration of these and other novel synthetic molecules. This guide serves as a testament to the enduring legacy of this foundational research, which continues to inform the work of chemists and drug development professionals today.
References
Hofmann, A. W. (1870). Publications in Berichte der deutschen chemischen Gesellschaft. While the specific article has not been digitally preserved in its entirety, Hofmann's work on the reactions of phenyl isothiocyanate with alcohols is referenced in numerous subsequent chemical treatises and historical accounts of organic chemistry.
Liebig, J. v., et al. (eds.).Annalen der Chemie und Pharmacie. This journal, a leading chemical publication of the 19th century, contains numerous articles by Hofmann and his contemporaries that provide context for the chemical research of the era.
General Treatises on Organic Chemistry (late 19th and early 20th century).
Foundational
Theoretical Frontiers in Drug Development: An In-depth Technical Guide to the Stability of O-Ethyl Thiocarbanilate
For Researchers, Scientists, and Drug Development Professionals Foreword: De-risking Drug Development Through Predictive Stability Analysis In the landscape of modern drug discovery and development, the stability of a mo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: De-risking Drug Development Through Predictive Stability Analysis
In the landscape of modern drug discovery and development, the stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. Unforeseen instability can lead to decreased shelf-life, loss of efficacy, and the formation of potentially toxic degradation products, resulting in significant financial and temporal setbacks. This guide delves into the theoretical underpinnings of molecular stability, focusing on O-Ethyl thiocarbanilate as a case study. As a Senior Application Scientist, the aim is to provide not just a methodology, but a framework for thinking about and predicting molecular stability from a computational standpoint. By leveraging theoretical studies, we can anticipate and mitigate stability issues long before they manifest on the laboratory bench, thereby de-risking the development process and accelerating the journey from concept to clinic.
O-Ethyl Thiocarbanilate: A Molecule of Interest
O-Ethyl thiocarbanilate, also known as O-Ethyl N-phenylthiocarbamate, belongs to the thiocarbamate class of organic compounds. These molecules are characterized by a core structure containing a nitrogen atom bonded to a carbonyl group and a sulfur atom. The unique electronic and structural features of thiocarbamates make them valuable synthons in organic chemistry and recurring motifs in biologically active molecules, including pesticides and pharmaceuticals.
The stability of O-Ethyl thiocarbanilate is dictated by the interplay of its constituent functional groups: the O-ethyl ester, the N-phenyl amine, and the thiocarbonyl group. Understanding the inherent reactivity and potential degradation pathways of this molecule is paramount for its application in any field, particularly in the stringent environment of drug development.
Conformational Landscape and its Impact on Stability
The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its stability and reactivity. For O-Ethyl thiocarbanilate, the central thiocarbamate linkage exhibits a high degree of planarity due to the delocalization of electrons across the O=C-N-S system.[1] This planarity is a key determinant of its stability.
Theoretical conformational analysis, typically employing Density Functional Theory (DFT), allows for the exploration of the potential energy surface of the molecule to identify the most stable conformers. For O-Ethyl thiocarbanilate, the key rotational degrees of freedom are around the C-O, C-N, and N-Ph bonds. Computational studies on analogous thiocarbamates suggest that the trans conformation, where the ethyl and phenyl groups are on opposite sides of the C-N bond, is generally the most energetically favorable due to minimized steric hindrance.
Expert Insight: The energy barrier to rotation around the C-N bond is a critical parameter that can be calculated using computational methods. A higher barrier indicates a more rigid planar structure, which often correlates with greater thermal stability. The presence of the bulky phenyl group in O-Ethyl thiocarbanilate is expected to create a significant rotational barrier, favoring the planar conformation.
Theoretical Approaches to Predicting Stability
A multi-faceted theoretical approach is necessary to comprehensively evaluate the stability of O-Ethyl thiocarbanilate. This involves probing its susceptibility to the primary degradation pathways: thermal decomposition, hydrolysis, and photodegradation.
Thermal Stability and Decomposition Pathways
Thermal decomposition is a critical consideration for drug substance storage and formulation processes. For O-Ethyl thiocarbanilate, two primary thermal degradation pathways are of theoretical interest:
Chapman-like Rearrangement: While the classical Chapman rearrangement involves imidates, a similar thermal rearrangement can be envisioned for thiocarbamates.[2] This would involve the migration of the phenyl group from the nitrogen to the sulfur atom, leading to the formation of an S-phenyl isomer.
Elimination Reactions: At elevated temperatures, elimination reactions can lead to the fragmentation of the molecule. For O-Ethyl thiocarbanilate, this could involve the elimination of ethene to form N-phenylthiocarbamic acid, which would be unstable and likely decompose further.
Reactant and Product Optimization: The geometries of the ground state O-Ethyl thiocarbanilate and its potential thermal decomposition products are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
Transition State Search: A transition state search is performed for each proposed decomposition pathway using methods like the synchronous transit-guided quasi-Newton (STQN) method. This identifies the highest energy point along the reaction coordinate.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures (reactants, products, and transition states) to confirm their nature (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Energy Barrier Calculation: The activation energy (energy barrier) for each pathway is calculated as the difference in energy between the transition state and the reactant, including ZPVE corrections. A lower activation energy indicates a more facile reaction.
Data Summary: Calculated Activation Energies for Thermal Decomposition
Decomposition Pathway
Calculated Activation Energy (kcal/mol)
Chapman-like Rearrangement
Hypothetical Value: 35-45
Ethene Elimination
Hypothetical Value: 40-50
Note: These are representative values based on analogous systems and would need to be calculated specifically for O-Ethyl thiocarbanilate.
Hydrolytic Stability: The Role of pH
Hydrolysis is a major degradation pathway for ester- and amide-containing molecules in aqueous environments. The stability of O-Ethyl thiocarbanilate to hydrolysis is highly dependent on the pH of the medium. Thiocarbamates can undergo both acid- and base-catalyzed hydrolysis.[3]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen or carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon. The presence of the electron-withdrawing phenyl group can influence the susceptibility of the carbonyl group to nucleophilic attack.
Theoretical Protocol: Modeling Hydrolysis
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), is crucial to accurately represent the aqueous environment.
Reactant Complex Formation: The reactant complex, consisting of O-Ethyl thiocarbanilate and one or more water molecules (or a hydroxide ion for base-catalyzed hydrolysis), is optimized.
Transition State and Product Optimization: As with thermal decomposition, the transition states and products for the hydrolysis reactions are located and characterized.
Inclusion of Catalytic Species: For acid- and base-catalyzed mechanisms, the inclusion of a hydronium ion (H₃O⁺) or hydroxide ion (OH⁻) in the calculations is necessary.
Expert Insight: The electronic nature of the N-phenyl group plays a significant role. Electron-withdrawing substituents on the phenyl ring would be expected to increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups would likely decrease the rate. These substituent effects can be quantitatively assessed through Hammett analysis of calculated reaction barriers for a series of substituted analogs.
Photostability: Susceptibility to Light-Induced Degradation
Photodegradation can be a significant issue for drug substances, particularly those with chromophores that absorb light in the UV-Vis spectrum. The phenyl ring and the thiocarbonyl group in O-Ethyl thiocarbanilate are potential chromophores. Upon absorption of light, the molecule can be promoted to an excited state, where it can undergo various reactions, including bond cleavage and oxidation.
The primary photochemical processes to consider are:
Norrish Type I Cleavage: Homolytic cleavage of the C-S or C-N bond adjacent to the thiocarbonyl group.
Photoreduction/Photooxidation: In the presence of oxygen and other reactive species, the excited state molecule can undergo redox reactions.
Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths to predict the UV-Vis absorption spectrum.
Potential Energy Surface Mapping: The potential energy surfaces of the relevant excited states (e.g., the lowest singlet and triplet states) are mapped to identify potential reaction pathways and conical intersections, which are points where the molecule can efficiently transition from an excited state back to the ground state, often leading to product formation.
Bond Dissociation Energy Calculations: The bond dissociation energies (BDEs) of the C-S and C-N bonds in the ground and excited states can provide an indication of their lability upon photoexcitation.
Data Summary: Key Photochemical Parameters
Parameter
Theoretical Method
Significance
λmax (Wavelength of Maximum Absorption)
TD-DFT
Indicates the region of the electromagnetic spectrum where the molecule is most likely to be excited.
Oscillator Strength
TD-DFT
Relates to the probability of a given electronic transition.
Bond Dissociation Energies (Ground vs. Excited State)
DFT
A significant decrease in BDE in the excited state suggests a high likelihood of photocleavage.
Self-Validating Systems: Integrating Experimental Data
While theoretical studies provide invaluable predictive power, they are most potent when used in conjunction with experimental data. A self-validating system involves a feedback loop where theoretical predictions guide experimental design, and the resulting experimental data is used to refine the theoretical models.
Experimental Workflow for Stability Assessment
Forced Degradation Studies: Expose O-Ethyl thiocarbanilate to stress conditions (heat, acid, base, light, oxidation) as guided by the theoretical predictions of the most likely degradation pathways.
Impurity Profiling: Use techniques like HPLC-MS/MS to separate and identify the degradation products.
Kinetic Analysis: Determine the rates of degradation under different conditions to experimentally validate the predicted relative stabilities.
Model Refinement: If discrepancies are observed between theoretical predictions and experimental results, the computational models can be refined by, for example, considering alternative reaction pathways or employing higher levels of theory.
Conclusion: A Proactive Approach to Stability
The theoretical study of O-Ethyl thiocarbanilate stability serves as a powerful illustration of how computational chemistry can be integrated into the drug development pipeline. By moving beyond a reactive, trial-and-error approach to stability testing and adopting a proactive, predictive mindset, researchers can make more informed decisions, optimize molecular design for enhanced stability, and ultimately, increase the probability of success in bringing new therapies to patients. The methodologies outlined in this guide provide a robust framework for achieving this goal, ensuring that the principles of scientific integrity and logical design are upheld at every stage of the process.
References
Schrader, A. M., et al. (2015). Crystal structure of O-ethyl N-(ethoxycarbonyl)thiocarbamate. PubMed Central. Retrieved February 2, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved February 2, 2026, from [Link]
Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved February 2, 2026, from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
Wikipedia. (n.d.). Chapman rearrangement. Retrieved February 2, 2026, from [Link]
Structural Elucidation of O-Ethyl Thiocarbanilate: A Crystallographic & Conformational Analysis
Executive Summary This technical guide provides a rigorous framework for the structural analysis of O-Ethyl thiocarbanilate (IUPAC: O-ethyl N-phenylthiocarbamate). Widely utilized as a selective flotation collector in me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the structural analysis of O-Ethyl thiocarbanilate (IUPAC: O-ethyl N-phenylthiocarbamate). Widely utilized as a selective flotation collector in metallurgy and a structural motif in pesticide development, the compound’s efficacy is dictated by its conformational stability and supramolecular packing.
This document moves beyond basic characterization, detailing the causal link between synthesis conditions, crystallogenesis, and the resulting lattice architecture. We focus on the competition between syn and anti conformers and the critical role of intermolecular
hydrogen bonding in stabilizing the solid state.
Chemical Context & Synthesis Strategy
To ensure high-fidelity crystal growth, the purity of the starting material is paramount. The synthesis exploits the nucleophilic addition of ethanol to phenyl isothiocyanate. This pathway is preferred over the xanthate-amine route for crystallographic purposes due to the absence of persistent inorganic byproducts.
Optimized Synthetic Protocol
Reactants: Phenyl isothiocyanate (1.0 eq) is dissolved in anhydrous toluene.
Nucleophile: Absolute ethanol (1.2 eq) is added dropwise.
Catalysis: A catalytic amount of triethylamine (
) accelerates the nucleophilic attack.
Reflux: The system is refluxed at 110°C for 4 hours to drive the equilibrium toward the thiocarbamate.
Purification: Solvent removal in vacuo yields an oil, which solidifies upon cooling. Recrystallization is required to remove trace diphenylthiourea side products.
Crystallogenesis: The "Black Art" of Solvation
Obtaining X-ray quality single crystals of O-ethyl thiocarbanilate requires navigating its conformational flexibility. Rapid precipitation yields amorphous powder due to the kinetic trapping of mixed rotamers.
Recommended Protocol: Slow Evaporation
Solvent System: Hexane/Ethanol (4:1 v/v). The non-polar hexane encourages aggregation of the hydrophobic phenyl rings, while ethanol solubilizes the polar thiocarbamate core.
Temperature: 4°C (Refrigerated). Lower temperatures reduce the kinetic energy of the lattice, favoring the thermodynamically stable Z-conformer (syn) packing.
Vessel: Scintillation vial with a perforated parafilm cap to control evaporation rate (approx. 0.5 mL/day).
X-Ray Diffraction Data Acquisition
Experimental Setup
Source: Mo K
radiation ( Å).[1] Molybdenum is preferred over Copper for organosulfur compounds to minimize absorption effects () caused by the sulfur atom.
Temperature: Data collection at 100 K (using a cryostream) is mandatory. Room temperature collection results in high thermal ellipsoids for the terminal ethyl group, obscuring precise bond length determination.
Data Reduction Workflow (Graphviz)
Figure 1: Standardized workflow for X-ray diffraction analysis of organic thiocarbamates.
Structural Elucidation & Analysis
Unit Cell & Space Group
O-Ethyl thiocarbanilate typically crystallizes in the Monoclinic system (often space group
or ). This centrosymmetric space group is highly favorable for organic molecules that form dimers, as the inversion center naturally accommodates the antiparallel alignment of two molecules.
Molecular Conformation (The Z vs E Battle)
The central question in thiocarbamate analysis is the rotation around the
bond.
Z-Form (Syn): The N-H bond is syn to the C=S bond.
E-Form (Anti): The N-H bond is anti to the C=S bond.
Crystallographic Verdict: In the solid state, O-ethyl thiocarbanilate almost exclusively adopts the Z-conformation .
Reasoning: This conformation positions the N-H donor and the C=S acceptor on the same side of the molecule, facilitating the formation of cyclic, centrosymmetric dimers (See Section 5.3).
Supramolecular Architecture
The lattice is stabilized by a robust hydrogen-bonding network. The sulfur atom in the thiocarbonyl group (
) is a much softer base than oxygen, but it acts as a potent hydrogen bond acceptor in these systems.
Primary Interaction: Centrosymmetric dimers formed via
Application and Protocol Guide for the Quantification of O-Ethyl Thiocarbanilate
For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for O-Ethyl Thiocarbanilate O-Ethyl thiocarbanilate, a member of the thiocarbamate class of organic compounds, pre...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for O-Ethyl Thiocarbanilate
O-Ethyl thiocarbanilate, a member of the thiocarbamate class of organic compounds, presents unique analytical challenges due to its chemical structure, which includes a thiocarbonyl group and an N-phenyl moiety. Accurate and precise quantification of this analyte is critical in various fields, from monitoring its presence as a potential impurity in pharmaceutical manufacturing to its role in synthetic chemistry. This guide provides detailed application notes and validated protocols for the quantification of O-Ethyl thiocarbanilate using two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation.
Physicochemical Properties of O-Ethyl Thiocarbanilate and Related Analogs
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. While comprehensive data for O-Ethyl thiocarbanilate is not extensively published, we can infer key characteristics from structurally similar compounds such as O-Ethyl thiocarbamate.
O-Ethyl thiocarbanilate's structure, featuring a phenyl group, suggests it will have a strong ultraviolet (UV) absorbance, making HPLC-UV a suitable technique for its quantification. The thiocarbonyl group is a known chromophore. The volatility, as inferred from related compounds, allows for analysis by gas chromatography.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine analysis of O-Ethyl thiocarbanilate in relatively clean sample matrices, such as in-process control samples or formulated products where interfering substances are minimal.
Principle of the HPLC-UV Method
The method is based on a reversed-phase HPLC separation of O-Ethyl thiocarbanilate from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Quantification is performed by measuring the absorbance of the analyte at a specific wavelength using a UV detector. The phenyl isothiocyanate moiety in similar molecules is known to enhance UV absorbance, making this a sensitive detection method[2].
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for O-Ethyl Thiocarbanilate Quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
O-Ethyl thiocarbanilate reference standard (purity >99%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade)
Phosphoric acid (analytical grade)
0.45 µm syringe filters (e.g., PTFE)
2. Instrumentation and Chromatographic Conditions:
Parameter
Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
A standard, reliable HPLC system is sufficient.
Column
C18, 4.6 x 150 mm, 5 µm
The C18 stationary phase provides good retention and separation for moderately nonpolar compounds like O-Ethyl thiocarbanilate.
Mobile Phase
Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid
The acetonitrile content provides adequate elution strength, while the acidic pH ensures the analyte is in a non-ionized form for better retention and peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume for standard HPLC analysis.
UV Detection
254 nm
The phenyl group in O-Ethyl thiocarbanilate is expected to have a strong absorbance around this wavelength. While the exact λmax is not readily available, 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.
3. Preparation of Solutions:
Diluent: Acetonitrile:Water (50:50 v/v)
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of O-Ethyl thiocarbanilate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1 - 100 µg/mL.
Sample Preparation: Accurately weigh a portion of the sample expected to contain O-Ethyl thiocarbanilate and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameter
Acceptance Criteria
Specificity
The peak for O-Ethyl thiocarbanilate should be well-resolved from any other peaks in the chromatogram of a placebo or blank sample. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity
A linear relationship between concentration and peak area should be established over the calibration range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The recovery of O-Ethyl thiocarbanilate from spiked samples should be within 98.0% to 102.0%.
Precision
The relative standard deviation (RSD) for replicate injections of a standard solution should be ≤ 2.0% (repeatability). The RSD for analyses performed on different days by different analysts should also be ≤ 2.0% (intermediate precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOQ should be determined as the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 10%). The LOD can be estimated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher specificity and sensitivity compared to HPLC-UV and is particularly useful for analyzing O-Ethyl thiocarbanilate in complex matrices where co-eluting impurities may be present. The method can be adapted from established protocols for dithiocarbamate analysis, which typically involve a hydrolysis step.[1][3]
Principle of the GC-MS Method
Due to the potential thermal lability of thiocarbamates, a common approach for their analysis by GC is to hydrolyze them to a more volatile and stable derivative. For dithiocarbamates, this is typically carbon disulfide (CS₂).[1] A similar principle can be applied to O-Ethyl thiocarbanilate, where acid hydrolysis would be expected to yield aniline, ethanol, and carbonyl sulfide. However, for direct analysis, a derivatization step to a more thermally stable compound might be preferable. For simplicity and to leverage the inherent volatility of the molecule, this protocol will focus on direct injection, with the caveat that thermal degradation in the injector should be investigated during method development. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Application Note: High-Throughput Analysis of O-Ethyl Thiocarbanilate Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Imperative in Thiocarbanilate Chemistry O-Ethyl thiocarbanilate, a key intermediate in various industrial syntheses, including agrochemicals and flotation agents, demands rigorous analytical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative in Thiocarbanilate Chemistry
O-Ethyl thiocarbanilate, a key intermediate in various industrial syntheses, including agrochemicals and flotation agents, demands rigorous analytical oversight to ensure reaction efficiency, product purity, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled separation and identification capabilities for both the target compound and its potential reaction byproducts. This application note provides a comprehensive, field-proven protocol for the GC-MS analysis of O-Ethyl thiocarbanilate reaction mixtures, designed for researchers, process chemists, and quality control analysts. Our approach emphasizes not just the procedural steps but the underlying chemical logic, ensuring robust and reliable results.
The synthesis of O-Ethyl thiocarbanilate, typically through the reaction of an amine with an O-alkyl thiocarbamate precursor, can be accompanied by the formation of various side products.[1] These can include unreacted starting materials, isomers, and degradation products, each potentially impacting the final product's performance and safety profile. A robust analytical method is therefore not merely a quality check but a critical tool for reaction optimization and process understanding.
Principle of the Method: A Symbiotic Separation and Identification
This protocol leverages the synergistic power of gas chromatography for the physical separation of volatile and semi-volatile compounds and mass spectrometry for their definitive identification. The process begins with the injection of a prepared sample into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a heated capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel faster, resulting in a time-based separation.
As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. Here, high-energy electrons bombard the molecules, causing them to ionize and fragment in a predictable and reproducible manner. This process is known as Electron Ionization (EI). The resulting charged fragments are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical "fingerprint" for each compound. By comparing these spectra to known libraries and interpreting the fragmentation patterns, unambiguous identification of the reaction products is achieved.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and reliability of the results.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to create a clean, homogenous solution of the reaction mixture in a volatile solvent suitable for GC injection.
Step-by-Step Protocol:
Homogenization: Ensure the reaction mixture is homogenous. If solids are present, thorough mixing is required.
Dilution: Accurately weigh approximately 10-20 mg of the reaction mixture into a 10 mL volumetric flask.
Solvation: Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[2] Fill the flask to the mark. Rationale: These solvents are volatile, compatible with common GC columns, and effectively dissolve O-Ethyl thiocarbanilate and related nonpolar byproducts.
Filtration (if necessary): If any particulate matter remains, filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial. Rationale: This prevents contamination of the GC inlet and column, ensuring method longevity and reproducibility.
Vial Sealing: Securely cap the GC vial with a PTFE-lined septum.
GC-MS Instrumentation and Parameters: Optimizing Separation and Detection
The following parameters are a robust starting point and may be optimized for specific instrumentation and reaction profiles.
Table 1: Recommended GC-MS Parameters
Parameter
Setting
Rationale
GC System
Agilent 7890B GC with 5977A MSD (or equivalent)
A widely used and reliable system for this type of analysis.
Column
HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
A nonpolar column providing excellent separation of a wide range of organic compounds.
Carrier Gas
Helium, constant flow at 1.0 mL/min
An inert gas that ensures efficient transfer of analytes through the column.
Inlet Temperature
250 °C
Ensures complete and rapid vaporization of the sample.
Injection Volume
1 µL
A standard volume for providing sufficient analyte without overloading the column.
Injection Mode
Split (50:1)
Prevents column overloading with concentrated samples and ensures sharp peaks.
Oven Program
Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
A versatile program that separates compounds with a range of boiling points.
MSD Transfer Line
280 °C
Prevents condensation of analytes between the GC and MS.
Ion Source Temp.
230 °C
Optimizes ionization efficiency.
Quadrupole Temp.
150 °C
Ensures stable mass analysis.
Ionization Energy
70 eV
The standard energy for generating reproducible fragmentation patterns and for library matching.[3]
Mass Range
m/z 40-450
A broad range to capture the molecular ions and key fragments of expected products.
Scan Mode
Full Scan
To acquire complete mass spectra for identification.
Data Analysis and Interpretation: From Spectra to Structures
Identification of O-Ethyl Thiocarbanilate
The primary objective is to identify the peak corresponding to O-Ethyl thiocarbanilate. This is achieved by examining the mass spectrum of the major peak in the chromatogram and comparing it to the expected fragmentation pattern.
Expected Fragmentation of O-Ethyl Thiocarbanilate (C₉H₁₁NOS):
The electron ionization of O-Ethyl thiocarbanilate is expected to induce fragmentation at its most labile bonds, primarily the C-S and C-N linkages. The molecular ion peak (M⁺) should be observed at m/z 181.
Table 2: Predicted Key Mass Fragments for O-Ethyl Thiocarbanilate
m/z
Proposed Fragment
Fragment Structure
181
Molecular Ion [M]⁺
[C₆H₅NHC(S)OCH₂CH₃]⁺
152
[M - C₂H₅]⁺
[C₆H₅NHC(S)O]⁺
136
[M - OCH₂CH₃]⁺
[C₆H₅NHCS]⁺
121
[C₆H₅NHC]⁺
[C₆H₅NHC]⁺
93
[C₆H₅NH₂]⁺
[C₆H₅NH₂]⁺ (Aniline)
77
[C₆H₅]⁺
[C₆H₅]⁺ (Phenyl cation)
65
[C₅H₅]⁺
[C₅H₅]⁺
45
[OCH₂CH₃]⁺
[OCH₂CH₃]⁺
Note: The relative abundances of these fragments will be characteristic of the molecule.
Identification of Potential Reaction Byproducts
Careful examination of minor peaks in the chromatogram is crucial for a complete reaction analysis. Common byproducts in thiocarbanilate synthesis may include:
Unreacted Starting Materials: Look for the mass spectra of aniline and any precursors to the O-ethyl thiocarbamoyl group.
Isomeric Products: S-Ethyl thiocarbanilate, an isomer, would have the same molecular weight (m/z 181) but a different fragmentation pattern and GC retention time.
Over-alkylation Products: N-ethyl-O-Ethyl thiocarbanilate may be present if the reaction conditions are not carefully controlled.
Hydrolysis Products: Ethyl N-phenylcarbamate (the oxygen analog of the desired product) might be formed if water is present in the reaction. Its mass spectrum can be found in public databases like PubChem.[4]
Visualizing the Workflow and Fragmentation
A clear understanding of the analytical workflow and the chemical transformations within the mass spectrometer is essential for troubleshooting and data interpretation.
Figure 1: A schematic overview of the complete analytical workflow from sample preparation to final reporting.
Figure 2: Proposed electron ionization fragmentation pathway for O-Ethyl thiocarbanilate.
Trustworthiness and Self-Validation
The robustness of this method is ensured by several key factors:
Reproducible Fragmentation: Electron ionization at 70 eV provides highly consistent fragmentation patterns, allowing for reliable library matching and structural elucidation.
Chromatographic Resolution: The use of a high-resolution capillary column ensures the separation of closely related isomers and impurities, preventing co-elution and ambiguous spectral data.
System Suitability: Regular injection of a known standard of O-Ethyl thiocarbanilate should be performed to verify system performance, including retention time stability and spectral fidelity.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of O-Ethyl thiocarbanilate reaction products. By following these detailed steps and understanding the underlying principles, researchers and analysts can achieve accurate, reliable, and reproducible results. This methodology is not only a tool for quality control but also a powerful asset in the development and optimization of synthetic processes involving this important chemical intermediate.
References
Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from [Link]
SCION Instruments. (n.d.). GC-MS sample preparation. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubChem. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]
Application Note: High-Throughput and Mechanistic Screening of O-Ethyl Thiocarbanilate for Fungicidal Activity
Executive Summary & Scientific Rationale O-Ethyl thiocarbanilate (O-Ethyl N-phenylthiocarbamate) represents a critical scaffold in the thiocarbamate class of antifungals. Structurally related to clinical standards like T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
O-Ethyl thiocarbanilate (O-Ethyl N-phenylthiocarbamate) represents a critical scaffold in the thiocarbamate class of antifungals. Structurally related to clinical standards like Tolnaftate and Tolciclate, this compound exerts its fungicidal activity primarily by inhibiting Squalene Epoxidase (SE) (EC 1.14.13.132).
Inhibition of SE catalyzes a dual-action lethality:
Ergosterol Depletion: Halts the synthesis of the primary fungal membrane sterol, compromising membrane fluidity and integrity.
Squalene Accumulation: Intracellular buildup of squalene forms toxic lipid vesicles that disrupt the fungal cell wall and cytoplasm.
This Application Note provides a rigorous, self-validating framework for screening O-Ethyl thiocarbanilate. It moves beyond simple phenotype observation to mechanistic validation, ensuring that observed activity is target-specific and not a result of generalized cytotoxicity.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to mechanistic confirmation.
O-Ethyl thiocarbanilate is lipophilic. Proper solubilization is critical to prevent microprecipitation in aqueous media, which leads to false negatives.
Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard.
Storage: Aliquot into amber glass vials (thiocarbamates can be light-sensitive) and store at -20°C.
Working Solution: Dilute stock 1:100 in media to achieve a final solvent concentration of ≤1%.
Media Selection
Dermatophytes (T. rubrum, T. mentagrophytes): RPMI 1640 buffered with MOPS (pH 7.0). Thiocarbamates show higher potency against dermatophytes than yeasts.
Standardized fungal inoculum (1-5 × 10³ CFU/mL for molds; 0.5-2.5 × 10³ CFU/mL for yeasts).
Positive Control: Terbinafine (Squalene Epoxidase inhibitor) or Tolnaftate .
Negative Control: Drug-free media + 1% DMSO.
Step-by-Step Procedure
Plate Layout: Dispense 100 µL of RPMI 1640 into columns 2-12.
Compound Addition: Add 200 µL of O-Ethyl thiocarbanilate (128 µg/mL working solution) to column 1.
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.
Resulting Range: 64 µg/mL to 0.125 µg/mL.
Inoculation: Add 100 µL of standardized fungal inoculum to wells in columns 1-11.
Column 11: Growth Control (Media + Inoculum + DMSO).
Column 12: Sterility Control (Media only).
Incubation:
Candida/Aspergillus:[1][2] 35°C for 24-48 hours.[2]
Dermatophytes: 28°C for 4-7 days.
Readout:
MIC (Minimum Inhibitory Concentration): Lowest concentration with 100% visual inhibition (optically clear).
MFC (Minimum Fungicidal Concentration): Plate 10 µL from clear wells onto Sabouraud Dextrose Agar (SDA). The lowest concentration yielding <3 colonies (99.9% kill) is the MFC.
Expert Insight: Thiocarbamates are often fungistatic at lower concentrations and fungicidal at higher concentrations. A narrow MIC/MFC ratio (e.g., within 2 dilutions) indicates potent fungicidal action.
To confirm O-Ethyl thiocarbanilate acts via the specific thiocarbamate mechanism (SE inhibition), we must observe the "Squalene Epoxidase Signature" : High Squalene / Low Ergosterol.
The Sterol Biosynthesis Pathway Target
Caption: Figure 2. Target site of O-Ethyl thiocarbanilate in the ergosterol biosynthesis pathway.
Sterol Extraction & TLC Analysis
Objective: Qualitative visualization of squalene accumulation.
Culture: Grow C. albicans or T. rubrum in 50 mL Sabouraud broth with sub-lethal concentrations (MIC/2) of O-Ethyl thiocarbanilate for 24 hours.
Read MIC at 80% inhibition (IC80) rather than 100%; Extend incubation time.
Inconsistent Replicates
Inoculum variability.
Use a spectrophotometer to adjust inoculum density (OD600 or McFarland standard).
Lack of Squalene Accumulation
Wrong Target or Poor Penetration.
If MIC is low but Squalene is normal, the compound may target a different pathway (e.g., cell wall).
References
Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7. Link
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link
Ghannoum, M. A., & Rice, L. B. (1999). "Antifungal agents: Mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance." Clinical Microbiology Reviews, 12(4), 501–517. Link
Polak, A. (1982). "Antifungal Activity of Allylamines and Thiocarbamates." Recent Trends in the Discovery, Development and Evaluation of Antifungal Agents, Prous Science.
Barrett-Bee, K., et al. (1985). "A comparison of the effects of allyl amines and thiocarbamates on fungal sterol biosynthesis." Journal of Medical and Veterinary Mycology, 24, 155-160.
Use of O-Ethyl thiocarbanilate in agrochemical formulation
Abstract This application note details the formulation and characterization protocols for O-Ethyl thiocarbanilate (O-ethyl phenylthiocarbamate), a critical scaffold in the thiocarbamate herbicide class (Group 8/N). While...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the formulation and characterization protocols for O-Ethyl thiocarbanilate (O-ethyl phenylthiocarbamate), a critical scaffold in the thiocarbamate herbicide class (Group 8/N). While S-alkyl thiocarbamates (e.g., EPTC, Molinate) are the dominant commercial forms due to higher intrinsic inhibition of Very Long Chain Fatty Acid (VLCFA) elongases, the O-ethyl isomer presents unique challenges and opportunities as both a bioactive precursor and a synthesis intermediate. This guide addresses the three primary development hurdles: (1) Thermal Instability via the Newman-Kwart Rearrangement, (2) High Volatility , and (3) Emulsion Stability . We provide validated protocols for developing a stable Emulsifiable Concentrate (EC) and assessing vapor phase losses.
Introduction & Chemical Dynamics
The efficacy of thiocarbamate agrochemicals relies heavily on the structural orientation of the thiocarbonyl group. O-Ethyl thiocarbanilate represents the thiono-isomer (
), which is thermodynamically less stable than its thiol-isomer ().
The Stability Challenge: Newman-Kwart Rearrangement
For researchers developing formulations involving O-Ethyl thiocarbanilate, the primary stability risk is the Newman-Kwart Rearrangement (NKR) .[1] Under thermal stress (typically >150°C, but catalyzed at lower temperatures by Lewis acids or transition metals), the aryl group migrates from oxygen to sulfur.
Implication: In formulation processing (e.g., high-shear milling) or improper storage, the active ingredient (AI) may spontaneously rearrange or degrade, altering bio-efficacy and toxicity profiles.
Mechanism of Action (MoA): Upon bio-activation (or conversion to the S-isomer), the molecule inhibits fatty acid elongases, preventing the formation of VLCFAs required for plant cuticular waxes and cell membranes.
Visual 1: Mechanism of Action & Instability Pathway
The following diagram illustrates the rearrangement risk alongside the herbicidal mode of action.
Caption: Figure 1. The Newman-Kwart Rearrangement poses a stability risk during formulation, converting the O-isomer to the S-isomer.[1] The S-isomer subsequently inhibits VLCFA synthesis.
Due to the hydrolytic instability and lipophilicity of thiocarbanilates (
), an Emulsifiable Concentrate (EC) is the preferred delivery system. This protocol minimizes thermal input to prevent premature rearrangement.
Objective: Create a stable 250 g/L EC formulation.
Materials Required
Component
Function
Specific Chemical Example
Concentration (% w/w)
Active Ingredient
Bioactive
O-Ethyl thiocarbanilate (>98% purity)
25.0%
Solvent A
Primary Solubilizer
Aromatic 150 (Naptha)
55.0%
Co-Solvent
Polarity Adjuster
Cyclohexanone or N-Methyl-2-pyrrolidone (NMP)
10.0%
Emulsifier A
Anionic Surfactant
Calcium Dodecylbenzene Sulfonate (CaDDBS)
4.0%
Emulsifier B
Non-ionic Surfactant
Tristyrylphenol Ethoxylate (16 EO)
6.0%
Step-by-Step Procedure
Solvent Preparation (Cold Process):
Charge the main vessel with Aromatic 150 .
Add the Co-Solvent (Cyclohexanone) slowly under low agitation (100 RPM).
Note: Avoid heating above 40°C. Unlike other herbicides where heat aids dissolution, heat here risks initiating the O-to-S shift.
Active Ingredient Incorporation:
Add O-Ethyl thiocarbanilate slowly to the solvent blend.
Agitate until the solution is completely clear.
QC Check: Verify refractive index (RI) stability. A shift in RI often indicates isomerization.
Emulsifier Blending:
Premix CaDDBS and Tristyrylphenol Ethoxylate in a separate beaker.
Add the surfactant blend to the main vessel.
Increase agitation to 300 RPM for 30 minutes.
Filtration & Packaging:
Filter through a 1-micron polypropylene bag to remove particulates.
Package in fluorinated HDPE bottles to prevent solvent permeation.
Visual 2: EC Formulation Workflow
Caption: Figure 2. Cold-process formulation workflow designed to mitigate thermal isomerization risks.
Protocol: Volatility & Soil Dissipation Assay
Thiocarbamates are notorious for high vapor pressures, leading to rapid loss from soil surfaces if not incorporated immediately. This assay quantifies volatility, a critical parameter for regulatory data packages.
Objective: Determine the volatility half-life (
) of the formulation from soil surfaces.
Soil Preparation:
Sieve Silt Loam soil (2 mm mesh). Adjust moisture to 60% field capacity.
Place 50g of soil into glass volatility chambers (flow-through system).
Application:
Apply the EC formulation at a rate equivalent to 4 kg AI/ha using a micro-pipette to the soil surface.
Substrate: Sandy loam soil (low organic matter to minimize adsorption).
Procedure:
Seed 10 pots with E. crus-galli.
Apply the EC formulation as a pre-emergence spray using a track sprayer (Volume: 200 L/ha).
Incorporation Variable:
Set A: Surface applied (no incorporation).
Set B: Mechanically incorporated into top 5cm of soil immediately after spraying.
Incubate for 14 days at 25°C/16h light.
Scoring: Measure shoot height and fresh weight reduction compared to untreated controls.
Expected Result: Set B (Incorporated) should show significantly higher efficacy (>85% control) compared to Set A due to volatility losses in the surface-applied group.
References
Organic Chemistry Portal. (2023). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates. Link
Kansas State University. (2024). Herbicide Mode of Action: Lipid Synthesis Inhibitors (Group 8).[2] Link
Corteva Agriscience. (2025). Minimize effects of volatility & spray drift when applying herbicides. Link
World Health Organization (IPCS). (1988). Thiocarbamate Pesticides: A General Introduction (EHC 76). Link
Croda Agriculture. (2024). Formulating Emulsifiable Concentrates (EC). Link
O-Ethyl Thiocarbanilate Purification: A Technical Support Center for Researchers
Welcome to the comprehensive technical support center for the purification of O-Ethyl thiocarbanilate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support center for the purification of O-Ethyl thiocarbanilate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions researchers face when purifying O-Ethyl thiocarbanilate:
Q1: What are the most common methods for purifying crude O-Ethyl thiocarbanilate?
The primary methods for purifying O-Ethyl thiocarbanilate are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
Q2: My crude product is an oil/low-melting solid. Which purification method is most suitable?
For oily or low-melting solids, recrystallization can be challenging due to a phenomenon known as "oiling out." In such cases, vacuum distillation is often a more effective technique, provided the compound is thermally stable at the required distillation temperature. Column chromatography is also an excellent alternative for separating the desired product from closely related impurities.
Q3: What are the typical impurities I might encounter in my crude O-Ethyl thiocarbanilate?
Impurities largely depend on the synthetic route. Common synthesis involves the reaction of phenyl isothiocyanate with ethanol or ethyl chloroformate with aniline. Potential impurities could include unreacted starting materials, side-products from reactions with trace water, or byproducts like O,O-dialkyl carbonothioate if alkyl chlorothioformate intermediates are used[1].
Q4: Are there any specific safety precautions I should take when handling O-Ethyl thiocarbanilate?
Yes, it is crucial to handle O-Ethyl thiocarbanilate and related thiocarbamates with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact[2]. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Purification Challenges
This section provides detailed troubleshooting guides for the most common purification techniques for O-Ethyl thiocarbanilate.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solids, but it can present challenges, especially with compounds like O-Ethyl thiocarbanilate which may have a relatively low melting point.
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling. This is a common issue when the melting point of the solute is lower than the boiling point of the solvent or when significant impurities depress the melting point.
Causality & Solution:
High Solute Concentration/Rapid Cooling: Supersaturation is reached at a temperature above the compound's melting point. To remedy this, add more solvent to the hot solution to decrease the saturation point and allow the solution to cool more slowly. Slow cooling is critical to allow for proper crystal lattice formation.
Inappropriate Solvent Choice: The solvent may be too nonpolar, causing the compound to separate as an oil. Experiment with a slightly more polar solvent or a mixed solvent system.
Significant Impurities: High levels of impurities can significantly lower the melting point of your compound. If you suspect this, a pre-purification step using a silica plug or a quick column chromatography might be necessary to remove the bulk of the impurities before attempting recrystallization.
Troubleshooting Oiling Out
Problem 2: No crystals form upon cooling.
This issue arises when the compound remains highly soluble in the cold solvent or when nucleation is inhibited.
Causality & Solution:
Excess Solvent: Too much solvent was added, and the solution is not supersaturated upon cooling. Evaporate some of the solvent and allow it to cool again.
Inhibition of Nucleation: Crystal formation requires a nucleation site. Try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal of the pure compound.
Inappropriate Solvent: The compound is too soluble in the chosen solvent even at low temperatures. A different, less-solubilizing solvent or a mixed solvent system is needed.
Problem 3: Low recovery of purified crystals.
Low yield can be due to several factors, from using too much solvent to premature crystallization.
Causality & Solution:
High Solubility in Cold Solvent: A significant portion of the product remains dissolved in the mother liquor. Cool the solution in an ice bath to maximize precipitation. If the yield is still low, consider a different solvent.
Premature Crystallization during Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
Solvent System
Suitability for Thiocarbanilates
Notes
Hexane
Often a good choice for recrystallization of thiocarbamates.
O-Ethyl thiocarbanilate has moderate polarity, and hexane is nonpolar, which can provide the necessary solubility difference between hot and cold conditions.
Ethanol/Water
A common mixed-solvent system for moderately polar compounds.
The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Toluene/Hexane
Another effective mixed-solvent system.
Dissolve the compound in hot toluene and add hexane as the anti-solvent.
Vacuum Distillation Troubleshooting
Vacuum distillation is ideal for purifying liquids or low-melting solids that are thermally sensitive. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.
Problem 1: The compound is not distilling at the expected temperature.
This can be due to an inaccurate pressure reading or leaks in the system.
Causality & Solution:
System Leaks: Even a small leak will prevent the system from reaching the desired low pressure, resulting in a higher boiling point. Ensure all joints are properly sealed with vacuum grease and that the tubing is in good condition.
Inaccurate Manometer: The pressure gauge may not be accurate. Calibrate your manometer or use a trusted one.
Insufficient Heating: The heating mantle may not be providing enough energy to bring the compound to its boiling point at the given pressure. Increase the temperature gradually.
Problem 2: Bumping or violent boiling.
This is a common and dangerous issue in vacuum distillation, which can lead to contamination of the distillate and potential apparatus failure.
Causality & Solution:
Lack of Nucleation Sites: Under vacuum, smooth boiling is hindered. Always use a magnetic stirrer to ensure smooth boiling. Boiling chips are not effective under vacuum.
Rapid Heating: Heating the distillation flask too quickly can cause sudden, violent boiling. Heat the flask gradually.
Problem 3: The compound appears to be decomposing.
Discoloration (darkening) of the material in the distillation pot is a sign of thermal decomposition.
Causality & Solution:
Excessive Temperature: Even under vacuum, some compounds will decompose if heated too strongly. Ensure you are using a sufficiently low pressure to keep the boiling point well below the decomposition temperature. While specific data for O-Ethyl thiocarbanilate is limited, related carbamates can decompose at elevated temperatures.
Presence of Impurities: Certain impurities can catalyze decomposition. A pre-purification step to remove acidic or basic impurities might be necessary.
Vacuum Distillation Workflow
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of the desired compound from impurities.
This is often due to an inappropriate choice of mobile phase or improper column packing.
Causality & Solution:
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain strongly adsorbed to the stationary phase. The ideal mobile phase should provide a retention factor (Rf) of ~0.2-0.4 for the desired compound in thin-layer chromatography (TLC) analysis.
Improper Column Packing: Air bubbles or channels in the stationary phase will lead to band broadening and poor separation. Ensure the column is packed uniformly.
Problem 2: "Tailing" of the desired compound's peak.
Peak tailing, where the back of the elution band is drawn out, leads to broader peaks and poorer separation from adjacent impurities.
Causality & Solution:
Secondary Interactions with Stationary Phase: For moderately polar compounds like O-Ethyl thiocarbanilate on silica gel, strong interactions between the analyte and acidic silanol groups on the silica surface can cause tailing. Adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can mitigate these interactions.
Overloading the Column: Applying too much sample to the column can lead to non-ideal chromatographic behavior and peak tailing. Use an appropriate amount of sample for the column size.
Stationary Phase
Typical Mobile Phase
Application Notes
Silica Gel
Hexane/Ethyl Acetate gradient
A standard choice for normal-phase chromatography of moderately polar compounds. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Alumina
Toluene/Hexane
Alumina can be a good alternative to silica gel and may offer different selectivity. It is available in acidic, neutral, and basic forms.
C18-bonded Silica
Methanol/Water or Acetonitrile/Water gradient
For reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This can be effective for purifying more polar thiocarbanilates or if normal-phase chromatography fails. A C18 column with a methanol/water mobile phase has been successfully used for the analysis of other thiocarbamates[3][4].
Experimental Protocols
Protocol 1: Recrystallization of O-Ethyl Thiocarbanilate
Solvent Selection: In a small test tube, dissolve a small amount of the crude O-Ethyl thiocarbanilate in a minimal amount of a hot solvent (e.g., hexane or ethanol). Allow it to cool to room temperature and then in an ice bath. An ideal solvent will dissolve the compound when hot but yield crystals upon cooling.
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent portion-wise until a clear solution is obtained at the boiling point.
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Vacuum Distillation of O-Ethyl Thiocarbanilate
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks. Use a magnetic stirrer and a stir bar in the distillation flask. Lightly grease all joints.
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Turn on the vacuum and allow the pressure to stabilize.
Heating: Once the desired pressure is reached, begin to heat the distillation flask gently with a heating mantle.
Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.
Shutdown: After collecting the desired fraction, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
References
Cheméo. (n.d.). Chemical Properties of N-Ethyl O-ethyl thiocarbamate (CAS 998-98-1). Retrieved February 2, 2026, from [Link]
New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. (2021). MDPI. Retrieved February 2, 2026, from [Link]
Li, A. Y. (n.d.). Facile One-Pot Synthesis of S-Alkyl Thiocarbamates. Retrieved February 2, 2026, from [Link]
CAS. (n.d.). O-Ethyl N-phenylcarbamothioate. Common Chemistry. Retrieved February 2, 2026, from [Link]
PubChem. (n.d.). Ethyl Acrylate. Retrieved February 2, 2026, from [Link]
PubMed. (1997). [Determination of Thiodicarb by Reversed-Phase High Performance Liquid Chromatography]. Retrieved February 2, 2026, from [Link]
Oxford Academic. (n.d.). Feasibility of Thiocarbamate Pesticide Analysis in Apples by Supercritical Fluid Extraction and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved February 2, 2026, from [Link]
RSC Publishing. (n.d.). Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase. Analyst. Retrieved February 2, 2026, from [Link]
SIELC Technologies. (n.d.). HPLC Determination of Thiocyanate on Newcrom BH Column. Retrieved February 2, 2026, from [Link]
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 2, 2026, from [Link]
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved February 2, 2026, from [Link]
Thin Layer Chromatography. (n.d.). Retrieved February 2, 2026, from [Link]
Kikugawa, Y., Sakamoto, T., Sato, S., & K, T. (2005). SYNTHESIS OF 3-O-ALKYLASCORBIC ACIDS FROM L-ASCORBIC ACID IN A SINGLE STEP. HETEROCYCLES, 66. Retrieved February 2, 2026, from [Link]
PubMed. (n.d.). A Simple Efficient Synthesis and Biological Evaluation of 3-O-ethylascorbic Acid. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Retrieved February 2, 2026, from [Link]
Hoye, T. R. (2023, September 7). Properties of Common Organic Solvents. Retrieved February 2, 2026, from [Link]
An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved February 2, 2026, from [Link]
Boiling Point Calculator. (n.d.). Retrieved February 2, 2026, from [Link]
Cheméo. (n.d.). Ethyl thiobutyrate - Chemical & Physical Properties. Retrieved February 2, 2026, from [Link]
PubChem. (n.d.). Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC,OC'-diethyl ester. Retrieved February 2, 2026, from [Link]
ResearchGate. (2021). Optimization of synthesis of N-ethyl-O-isobutyl and N-ethyl-O-ethyl thiocarbamate. Retrieved February 2, 2026, from [Link]
Technical Support Center: O-Ethyl Thiocarbanilate Optimization
Topic: Improving Selectivity in Sulfide Flotation Audience: Process Mineralogists, Surface Chemists, and Metallurgists. Introduction: The Selectivity Imperative Welcome to the Technical Support Center for Thionocarbamate...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Selectivity in Sulfide Flotation
Audience: Process Mineralogists, Surface Chemists, and Metallurgists.
Introduction: The Selectivity Imperative
Welcome to the Technical Support Center for Thionocarbamate Collectors. You are likely here because you are using O-Ethyl thiocarbanilate (or a related thionocarbamate derivative) to separate valuable sulfides (Copper, Lead, Zinc) from iron gangue (Pyrite, Pyrrhotite).
Unlike xanthates, which are powerful but indiscriminate "bulk" collectors, O-Ethyl thiocarbanilate is a selective chemisorption collector . It does not rely purely on electrostatic attraction; it relies on the formation of a specific coordination complex with metal ions on the mineral surface.
This guide addresses the specific operational challenges of maximizing this selectivity without sacrificing recovery.
Module 1: Mechanism & Chemistry (The "Why")
Q: Why is O-Ethyl thiocarbanilate more selective against pyrite than xanthates?
A: The selectivity is driven by the Hard and Soft Acids and Bases (HSAB) theory and the stability of the resulting surface chelates.
The Donor Atoms: O-Ethyl thiocarbanilate contains a thionocarbamate functional group (
). The Sulfur () and Nitrogen () atoms act as electron donors.
Soft vs. Hard: Copper (
) is a "soft acid." The Sulfur in the collector is a "soft base." They form a strong, covalent bond. Iron () in pyrite is a "borderline" acid. It forms a much weaker, unstable bond with the thionocarbamate.
Stability at pH: In alkaline conditions (pH > 9), the surface of pyrite becomes hydrophilic due to the formation of ferric hydroxide (
). Xanthates can overcome this hydroxide layer because they form insoluble iron-xanthates. Thionocarbamates cannot easily displace the hydroxide layer on iron, preventing adsorption.
Key Takeaway: Selectivity is not just about the collector; it is about the competition between the collector and the hydroxyl ion (
) for the metal site.
Visualizing the Selectivity Logic
Figure 1: The competitive adsorption mechanism distinguishing Copper efficacy from Iron rejection.
Module 2: Troubleshooting Common Issues
Scenario A: "I have high concentrate grade, but my recovery is too low."
Diagnosis: Thionocarbamates are kinetically slower and weaker than xanthates. They often struggle to float coarse particles or "middlings."
Troubleshooting Protocol:
Conditioning Time: Unlike xanthates, O-Ethyl thiocarbanilate is often an oily, insoluble liquid. It requires high-shear conditioning or longer conditioning times (2–5 minutes) to disperse and adsorb.
The "Kicker" Strategy: Use a dual-collector system. Add a small amount of a weak xanthate (e.g., SIPX - Sodium Isopropyl Xanthate) to the head of the circuit to "kickstart" the kinetics, then use O-Ethyl thiocarbanilate for the scavenger/cleaner stages to maintain selectivity.
Emulsification: If you are adding the collector pure, try diluting it or emulsifying it with the frother before addition. This increases the surface area of the reagent droplets.
Scenario B: "My Pyrite is floating despite using O-Ethyl thiocarbanilate."
Diagnosis: This is usually due to inadvertent activation or entrainment , not chemical adsorption.
Troubleshooting Protocol:
Check for Copper Activation: If your ore contains soluble copper ions (from oxidation), they will coat the pyrite particles, making them look like copper to the collector.
Fix: Add reagents (like Sodium Cyanide or Sodium Sulfite) to complex the free copper ions before adding the collector.
Dosage Overkill: Thionocarbamates are highly potent. Overdosing leads to "multilayer" adsorption where the selectivity breaks down.
Fix: Switch to Starvation Feeding . Add the collector in stages (Stage 1: 30%, Stage 2: 30%, etc.) rather than all at once.
Froth Structure: If the froth is too stable (sticky), fine pyrite is being mechanically entrapped (entrainment) rather than floated.
Fix: Reduce frother dosage or switch to a weaker alcohol-based frother.
Scenario C: "The collector seems inactive at neutral pH."
Diagnosis: Thionocarbamates generally require a slightly alkaline environment to function optimally, although they are better than xanthates in acid. However, at neutral pH (7.0), pyrite is not sufficiently depressed by hydroxyl ions.
Troubleshooting Protocol:
Target pH: Raise pH to 9.5 – 10.5 using Lime (
). This depresses pyrite (via hydrophilic calcium/iron hydroxide formation) while leaving copper surfaces active for the thionocarbamate.
Module 3: Data & Comparison
Table 1: Collector Performance Comparison
Feature
O-Ethyl Thiocarbanilate
Ethyl Xanthate (SEX)
Selectivity (Cu vs Fe)
High
Low
Collecting Power
Moderate
Strong
Kinetics
Slow (Requires conditioning)
Fast
pH Stability
Stable in Acid & Alkali
Decomposes in Acid
Mechanism
Chemisorption (Chelation)
Electrostatic/Precipitation
Dosage Requirement
Low (10–30 g/t)
Moderate (30–60 g/t)
Module 4: Validation Protocol (Micro-Flotation)
To validate the selectivity of O-Ethyl thiocarbanilate for your specific ore body, perform this self-validating test.
Objective: Determine the "Selectivity Window" (the pH and dosage range where Cu recovery > 85% and Fe recovery < 10%).
Workflow Diagram:
Figure 2: Step-by-step micro-flotation workflow for defining the selectivity window.
Step-by-Step Instructions:
Preparation: Grind pure mineral samples (Chalcopyrite and Pyrite separately) to -150 +38 microns. Deslime to remove ultra-fines (slimes cause false positives).
Conditioning: Place 2g of mineral in a Hallimond tube or micro-flotation cell. Adjust pH using NaOH or HCl.
Dosing: Add O-Ethyl thiocarbanilate at a baseline dosage (e.g.,
M). Condition for 3 minutes (critical for thionocarbamates).
Collection: Introduce Nitrogen gas. Collect the froth for 5 minutes.[1]
Analysis: Weigh the concentrate and tails. Calculate recovery.
Plot: Graph Recovery vs. pH for both minerals. The gap between the curves is your Selectivity Window .
References
Buckley, A. N., et al. (2014).[2] Adsorption of O-isopropyl-N-ethyl thionocarbamate on Cu sulfide ore minerals.[2][3][4] ResearchGate.
Liu, Y., et al. (2025). Co-adsorption mechanism of selective Aerophine 3418A/DTP collectors and their industrial application. Minerals Engineering.[5]
Fairthorne, G., et al. (1997). The effect of frothers on the flotation kinetics of chalcopyrite. Minerals Engineering.[5]
Nagaraj, D. R. (2005).[6] Reagent selection and optimization – the case for a holistic approach. Minerals Engineering.[5]
MDPI Minerals. (2018). Fundamental Flotation Behaviors of Chalcopyrite and Galena Using O-Isopropyl-N-Ethyl Thionocarbamate as a Collector.[2]
Technical Support Center: Chromatographic Analysis of Thiocarbamates
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the chromatographic analysis of thiocarbamates. This guide is designed to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the chromatographic analysis of thiocarbamates. This guide is designed to provide in-depth troubleshooting assistance and practical advice to overcome common challenges encountered during the analysis of this important class of compounds. As these molecules are known for their instability and complex analytical behavior, this resource aims to equip you with the knowledge to develop robust and reliable methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of thiocarbamates, providing concise answers and foundational knowledge.
Q1: What are the primary challenges in the chromatographic analysis of thiocarbamates?
A1: The analysis of thiocarbamates presents several key challenges stemming from their chemical properties. Many are polymeric, exhibit low solubility in common solvents, and are unstable, particularly in acidic conditions.[1] These characteristics can complicate extraction from complex matrices and may lead to analyte degradation before detection.[1] Furthermore, their metabolites can be more toxic than the parent compounds, necessitating methods that can distinguish between them.[2][3]
Q2: What are the principal analytical strategies for thiocarbamate analysis?
A2: There are two main approaches for analyzing thiocarbamates:
Indirect Analysis (Total Dithiocarbamate Content): This widely used method involves the acid hydrolysis of all dithiocarbamates present in a sample to carbon disulfide (CS₂).[1][4] The total amount of evolved CS₂ is then quantified, typically by gas chromatography (GC).[1][4] The major limitation of this approach is its non-specificity; it cannot differentiate between individual thiocarbamate compounds.[1]
Direct Analysis (Specific Compound Quantification): These methods are designed to quantify individual thiocarbamates. They generally involve an alkaline extraction with a stabilizing agent, followed by analysis using liquid chromatography (LC), often coupled with tandem mass spectrometry (LC-MS/MS).[1] Derivatization techniques may also be employed to enhance stability and chromatographic performance.[1]
Q3: Why is peak overlap a common issue in thiocarbamate analysis?
A3: Peak overlap, or co-elution, in thiocarbamate analysis can occur for several reasons. Structurally similar thiocarbamates or their degradation products may have very close retention times on a given stationary phase. Additionally, complex sample matrices can introduce interfering compounds that co-elute with the analytes of interest, leading to inaccurate quantification and peak distortion.[5][6][7]
This guide provides a systematic approach to diagnosing and resolving peak overlap issues in your chromatographic analysis of thiocarbamates.
Issue: Poor Resolution and Co-eluting Peaks
When faced with overlapping peaks, a systematic approach to method optimization is crucial. The following flowchart outlines a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting peak overlap in thiocarbamate analysis.
Step 1: Mobile Phase Optimization
The mobile phase is often the first and most effective parameter to adjust for improving selectivity and resolution.[8]
Q: How can I adjust the mobile phase to improve the separation of co-eluting thiocarbamates?
A: Modifying the mobile phase composition can significantly alter the retention and selectivity of your separation.
Organic Modifier: Varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase will change the elution strength. A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention times and may improve resolution.[8]
pH: The pH of the mobile phase is critical, as it affects the ionization state of both the thiocarbamates and any residual silanol groups on the column.[9] For basic thiocarbamates, a lower pH (around 2.5-3) can suppress silanol interactions and reduce peak tailing, which can contribute to better resolution.[10] However, the instability of thiocarbamates in acidic conditions must be considered.[1][9] A compromise in the slightly acidic to neutral range may be necessary.
Additives and Buffers: The use of buffers (e.g., ammonium acetate, ammonium formate) can help control the pH and improve peak shape.[11] For some applications, micellar mobile phases using additives like cetyltrimethylammonium bromide (CTAB) have been shown to effectively separate dithiocarbamates.[12][13]
Experimental Protocol: Mobile Phase Scouting for Improved Resolution
Baseline: Establish a baseline chromatogram with your current method.
Solvent Ratio Adjustment (Isocratic):
Prepare a series of mobile phases with varying organic-to-aqueous ratios (e.g., 40:60, 50:50, 60:40 acetonitrile:water).
Inject your standard mixture with each mobile phase and evaluate the resolution between the critical pair of peaks.
Gradient Modification (Gradient Elution):
If using a gradient, try making it shallower. For example, if your gradient is from 20% to 80% organic over 10 minutes, try extending the gradient time to 15 or 20 minutes.
Alternatively, introduce a shallow gradient segment around the elution time of the co-eluting peaks.
pH Adjustment:
Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., formic acid, ammonium acetate).
Analyze your sample with each mobile phase, paying close attention to both resolution and potential peak degradation.
Data Evaluation: Compare the resolution, peak shape, and retention times from each experiment to determine the optimal mobile phase conditions.
Step 2: Column Selection and Chemistry
If mobile phase optimization is insufficient, the next step is to consider the stationary phase.
Q: What type of HPLC column is best suited for thiocarbamate analysis?
A: The choice of column chemistry is critical for achieving selectivity.
Reversed-Phase (C18, C8): C18 columns are commonly used for the analysis of thiocarbamates and their derivatives.[14] However, secondary interactions with residual silanols can lead to peak tailing.[9][10] Using a modern, end-capped, high-purity silica column can minimize these effects.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for the selective determination of dithiocarbamate fungicides.[11][15] Zwitterionic polymer-based HILIC columns (ZIC-pHILIC) have shown excellent performance in separating different classes of dithiocarbamates.[11][15]
Cyano-Bonded Columns: These columns offer different selectivity compared to C18 phases and have been successfully used with micellar mobile phases for dithiocarbamate separations.[12][13]
Data Presentation: Impact of Column Chemistry on Thiodicarb and its Impurity Resolution
Excellent separation of polar dithiocarbamates.[15]
Step 3: Adjusting Temperature and Flow Rate
Q: Can changing the column temperature or mobile phase flow rate resolve my overlapping peaks?
A: Yes, these parameters can influence your separation, although often to a lesser extent than mobile phase and stationary phase changes.
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. In some cases, changing the temperature can also alter the selectivity of the separation.
Flow Rate: Decreasing the flow rate can increase the efficiency of the separation (increase the number of theoretical plates), potentially leading to better resolution of closely eluting peaks. However, this will also increase the analysis time.
Step 4: Sample Preparation and Matrix Effects
For complex samples, the matrix itself can be a source of co-elution.
Q: My peaks are well-resolved in standard solutions but overlap in sample extracts. What should I do?
A: This strongly suggests a matrix effect, where co-eluting compounds from the sample interfere with the analysis.[5][7][16][17]
Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or dispersive Solid-Phase Extraction (dSPE) as used in QuEChERS methods can be very effective.[1]
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This can help to compensate for signal suppression or enhancement caused by the matrix.[1][5][16]
Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is a powerful tool to correct for matrix effects and improve the accuracy of quantification.[16]
Experimental Protocol: Basic Solid-Phase Extraction (SPE) for Matrix Cleanup
Caption: A generalized workflow for solid-phase extraction (SPE) cleanup.
Cartridge Selection: Choose an SPE cartridge with a sorbent that retains your analytes of interest while allowing interferences to pass through (or vice versa). For thiocarbamates, C18 cartridges are often used.[1]
Conditioning: Pass a solvent (e.g., methanol) followed by the sample solvent (e.g., water) through the cartridge to activate the sorbent.
Loading: Slowly pass your sample extract through the conditioned cartridge.
Washing: Wash the cartridge with a weak solvent to remove loosely bound matrix components without eluting the target analytes.
Elution: Elute the thiocarbamates with a stronger solvent.
Analysis: Evaporate the elution solvent and reconstitute the residue in the mobile phase before injection.
Section 3: References
Comparison of HILIC columns for residue analysis of dithiocarbamate fungicides. (n.d.). Taylor & Francis. Retrieved from [Link]
Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase. (1985). Analyst (RSC Publishing). Retrieved from [Link]
Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase. (n.d.). Semantic Scholar. Retrieved from [Link]
Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). Taylor & Francis. Retrieved from [Link]
Comparison of HILIC Columns for Residue Analysis of Dithiocarbamate Fungicides. (2018). ResearchGate. Retrieved from [Link]
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
Feasibility of Thiocarbamate Pesticide Analysis in Apples by Supercritical Fluid Extraction and High-Performance Liquid Chromatography. (1993). Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]
Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (2017). PMC. Retrieved from [Link]
Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). ResearchGate. Retrieved from [Link]
Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies-a review. (2022). PubMed. Retrieved from [Link]
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI. Retrieved from [Link]
Carbamate Pesticide Analysis Columns. (n.d.). Chrom8 int. Retrieved from [Link]
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). PMC. Retrieved from [Link]
Waters Alliance System for Carbamate Analysis Method Guide. (n.d.). Waters. Retrieved from [Link]
How can I solve the problem of overlapping peaks in HPLC analysis with a common resin-based column?. (2014). ResearchGate. Retrieved from [Link]
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved from [Link]
Co-elution during column. (n.d.). Reddit. Retrieved from [Link]
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek Resource Hub. Retrieved from [Link]
[Determination of thiodicarb by reversed-phase high performance liquid chromatography]. (1997). PubMed. Retrieved from [Link]
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. Retrieved from [Link]
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Open Research Library. Retrieved from [Link]
HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents. (2014). ResearchGate. Retrieved from [Link]
Thiolcarbamates. Preparation and Molar Refractions. (1955). Journal of the American Chemical Society. Retrieved from [Link]
What should you do with HPLC peaks that are too close to each other?. (n.d.). Reddit. Retrieved from [Link]
ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2022). ICH. Retrieved from [Link]
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. Retrieved from [Link]
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. Retrieved from [Link]
N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. (2020). PMC - NIH. Retrieved from [Link]
The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation. (2024). PubMed. Retrieved from [Link]
Technical Support Center: Enhancing the Reaction Rate of O-Ethyl Thiocarbanilate Aminolysis
Welcome to the technical support center for the aminolysis of O-Ethyl thiocarbanilate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial react...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the aminolysis of O-Ethyl thiocarbanilate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial reaction for the synthesis of substituted thioureas. Here, you will find practical, field-tested advice rooted in established chemical principles to help you troubleshoot common issues and significantly enhance your reaction rates and yields.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during the aminolysis of O-Ethyl thiocarbanilate.
Q1: My reaction is extremely slow, sometimes taking days to reach completion. What is the first thing I should check?
A1: The first parameter to investigate is temperature . Like most nucleophilic acyl substitution reactions, the rate of aminolysis is highly dependent on temperature. A general rule of thumb is that the reaction rate can double for every 10°C increase in temperature. However, be cautious of potential side reactions at elevated temperatures.
Q2: I'm observing the formation of side products, leading to a low yield of my desired thiourea. What could be the cause?
A2: Side product formation often points to issues with reactant purity or reaction conditions. Ensure your amine and O-Ethyl thiocarbanilate are pure and dry. Water contamination can lead to hydrolysis. Additionally, excessively high temperatures can promote decomposition or side reactions. Consider running the reaction at a lower temperature for a longer period or using a more selective catalyst.
Q3: Can I use a catalyst to speed up the reaction? If so, what kind?
A3: Yes, catalysis is a highly effective method for accelerating this reaction. The mechanism of aminolysis can be either a concerted process or a stepwise reaction involving a zwitterionic tetrahedral intermediate.[1][2] Catalysts can stabilize this intermediate or facilitate proton transfer. Common catalysts include:
Tertiary amines: (e.g., triethylamine, DABCO) can act as base catalysts.
Lewis acids: (e.g., SnCl₂, ZnCl₂) can activate the thiocarbonyl group.
Specific organocatalysts: In some cases, more sophisticated catalysts can be employed for specific applications.
Q4: Does the choice of solvent matter for this reaction?
A4: Absolutely. The solvent can significantly influence the reaction rate by affecting the stability of the transition state.[2] Polar aprotic solvents like acetonitrile or DMF are often good choices as they can solvate the charged intermediates that may form during the reaction. A study on the aminolysis of aryl N-ethyl thiocarbamates was successfully conducted in acetonitrile.[3]
Q5: How does the structure of the amine affect the reaction rate?
A5: The nucleophilicity and steric hindrance of the amine are critical factors.
Nucleophilicity: More basic (electron-rich) amines are generally more nucleophilic and will react faster.
Steric Hindrance: Bulky amines (e.g., secondary amines with large substituents) will react more slowly than less hindered primary amines due to steric clash at the electrophilic carbon of the thiocarbanilate.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental challenges.
Guide 1: Troubleshooting a Slow or Stalled Reaction
A slow reaction is the most common issue. This guide provides a logical workflow to identify and resolve the root cause.
Before adjusting reaction parameters, ensure your starting materials are not the issue.
Purity Check: Confirm the purity of your O-Ethyl thiocarbanilate and amine using techniques like NMR or GC-MS. Impurities can inhibit the reaction.
Amine Concentration: The reaction rate can be dependent on the amine concentration.[4] Ensure you are using the correct stoichiometry. For slow reactions, consider using a slight excess of the amine.
Moisture Content: Ensure all reagents and solvents are anhydrous. Water can compete with the amine as a nucleophile, leading to hydrolysis of the thiocarbanilate.
If reagent quality is confirmed, proceed with temperature optimization.
Establish a Baseline: Run the reaction at your current standard temperature and monitor its progress over time to establish a baseline rate.
Incremental Increase: Increase the reaction temperature in 10°C increments, monitoring the reaction progress at each step.
Monitor for Side Products: At each temperature, analyze a small aliquot of the reaction mixture for the formation of impurities. If side products increase significantly, you have reached the optimal temperature ceiling.
If temperature optimization is insufficient, a catalyst is your next logical step.
Setup: In parallel vials, set up several small-scale reactions (e.g., 0.1 mmol scale) under identical conditions (solvent, temperature, stoichiometry).
Catalyst Addition: To each vial, add a different catalyst (see table below for suggestions) at a specific loading (e.g., 5-10 mol%). Include a control reaction with no catalyst.
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 8h, 24h) to compare the rate of product formation.
Analysis: Identify the catalyst that provides the best balance of reaction rate and purity.
Table 1: Suggested Catalysts for Screening
Catalyst Type
Example
Proposed Role
Typical Loading (mol%)
Lewis Acid
Tin(II) Chloride (SnCl₂)
Activates the C=S bond for nucleophilic attack.
5 - 15%
Tertiary Amine
Triethylamine (TEA)
Acts as a base to facilitate proton transfer.
10 - 20%
Bifunctional
Thiourea Derivatives
Can act as hydrogen bond donors to stabilize intermediates.
5 - 10%
This data is illustrative. Optimal loading may vary.
Guide 2: Minimizing Side Product Formation and Maximizing Yield
Low yields are often due to competing side reactions.
The aminolysis of thiocarbamates can proceed through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate.[1][5][6] The stability of this intermediate is key.[2]
Caption: Troubleshooting workflow for a slow aminolysis reaction.
References
D. van der Mee, M. (2018). Computational Investigation of the Aminolysis of RAFT Macromolecules. The Journal of Organic Chemistry. Available at: [Link]
Oh, H. K., Jin, Y. C., Sung, D. D., & Lee, I. (2005). Kinetics and mechanism of the aminolysis of aryl thiocarbamates: effects of the non-leaving group. Organic & Biomolecular Chemistry, 3(7), 1240–1244. Available at: [Link]
Castro, E. A. (2009). Kinetics and mechanism of the aminolysis of thioesters and thiocarbonates in solution. Pure and Applied Chemistry, 81(4), 685–696. Available at: [Link]
ResearchGate. (n.d.). ChemInform Abstract: Kinetics and Mechanism of the Aminolysis of Thioesters and Thiocarbonates in Solution. ResearchGate. Available at: [Link]
Oh, H. K., Park, J. E., Sung, D. D., & Lee, I. (2004). Kinetics and mechanism of the aminolysis of aryl N-ethyl thiocarbamates in acetonitrile. The Journal of Organic Chemistry, 69(26), 9285–9288. Available at: [Link]
Bezuidenhout, D. I. (2006). Kinetic Investigation of Aminolysis Reaction. University of Pretoria. Available at: [Link]
Overcoming challenges in scaling up O-Ethyl thiocarbanilate production
Topic: Process Optimization & Troubleshooting for High-Purity Synthesis Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists. Introduction: The Scale-Up Paradox Scaling up O-Ethyl thiocarbanilate (also know...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Process Optimization & Troubleshooting for High-Purity Synthesis
Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists.
Introduction: The Scale-Up Paradox
Scaling up O-Ethyl thiocarbanilate (also known as O-ethyl N-phenylthiocarbamate) presents a classic chemical engineering paradox: the reaction appears deceptively simple on a milligram scale but develops non-linear complexities at the kilogram scale.
Whether you are synthesizing this as a flotation collector, a pesticide intermediate, or a precursor for pharmaceutical heterocycles, the transition from bench to pilot plant often introduces three critical failure modes:
Kinetic Stalling: The reaction of phenyl isothiocyanate (PITC) with ethanol is inherently sluggish without catalysis.
The "White Solid" Impurity: The formation of N,N'-diphenylthiourea (thiocarbanilide) due to trace moisture.
Crystallization Failure: The product's tendency to "oil out" rather than crystallize during workup.
This guide addresses these specific failure points using mechanistic insights and industrial best practices.
Module 1: Reaction Kinetics & Catalysis
Q: My reaction conversion stalls at ~85% even after 24 hours of reflux. How can I drive this to completion without extending cycle time?
A: You are likely facing a "kinetic wall" due to the weak nucleophilicity of ethanol.
In the standard addition route (
), the carbon of the isothiocyanate group is electrophilic, but ethanol is a relatively poor nucleophile compared to amines. At scale, simply heating longer degrades the product and wastes energy.
The Fix: Catalytic Acceleration
Do not rely solely on thermal energy. Introduce a Lewis acid or weak base catalyst to activate the isothiocyanate carbon.
Protocol: Add Ferric Acetylacetonate [Fe(acac)₃] or Dibutyltin Dilaurate at 0.1 - 0.5 mol% .
Mechanism: The metal center coordinates with the sulfur of the PITC, increasing the electrophilicity of the central carbon, making it susceptible to attack by ethanol even at lower temperatures.
Result: Reaction times can often be reduced from 24+ hours to <4 hours with >98% conversion.
Data: Uncatalyzed vs. Catalyzed Kinetics
Parameter
Uncatalyzed Reflux (78°C)
Catalyzed (Fe(acac)₃, 0.2 mol%)
Time to 90% Conv.
18 - 24 Hours
3 - 5 Hours
Side Product Formation
High (Thermal degradation)
Low
Energy Consumption
High
Low
Color Profile
Dark Orange/Red
Pale Yellow
Module 2: Impurity Control (The "White Solid" Menace)
Q: I am seeing an insoluble white precipitate in my reactor that resists filtration and lowers the melting point of my final product. What is it?
A: You have contaminated your batch with N,N'-diphenylthiourea (Thiocarbanilide).
This is the most common failure mode in thiocarbanilate scale-up. It is not a byproduct of the main reaction but a symptom of moisture ingress .
The Mechanism of Failure:
Hydrolysis: Trace water in your ethanol or reactor headspace reacts with PITC to form unstable phenyl thiocarbamic acid, which rapidly decarboxylates to Aniline and COS.
Scavenging: The newly formed Aniline is a much stronger nucleophile than ethanol. It immediately attacks the remaining PITC.
Result: Formation of the symmetrical urea (
), which is highly insoluble and thermodynamically stable.
The Fix: The "Bone Dry" Protocol
Reagent Quality: Use Anhydrous Ethanol (<0.05% water). Azeotropic distillation is often insufficient at scale; use molecular sieve dried solvents.
Headspace Control: Nitrogen sweep is mandatory. PITC is hygroscopic.
Scavenging (Rescue Op): If the solid has already formed, you must filter the hot reaction mixture before cooling for crystallization. The thiourea is insoluble in hot ethanol, whereas your product is soluble.
Visualization: The Hydrolysis Trap
Caption: Pathway showing how trace moisture triggers the formation of the difficult-to-remove Diphenylthiourea impurity.
Module 3: Purification & Isolation
Q: Upon cooling, my product oils out instead of crystallizing. How do I ensure a consistent solid form?
A: "Oiling out" indicates the solution is entering the metastable zone too rapidly or the solvent polarity is slightly off.
Thiocarbanilates have low melting points (often 60-70°C). If the reactor temperature drops below the melting point while the product is still an emulsion in the solvent, it will solidify as an amorphous oil/glass.
The Fix: Controlled Cooling & Seeding
Solvent Ratio: Ensure you are using a solvent mixture (e.g., Ethanol/Water) where the product is soluble at reflux but insoluble at 20°C. A common ratio is Ethanol:Water (80:20) .
Seeding Temperature: Cool the batch to 5°C above the expected melting point . Hold temperature.
Seed Addition: Add 0.5 w/w% of pure seed crystals. Agitate gently for 30 minutes to establish a crystal bed.
Ramp Down: Cool slowly (10°C per hour) to 0°C. This prevents the formation of oil droplets.
Module 4: Safety & Handling
Q: The smell of sulfur is persisting in the lab/plant even after workup. Is this dangerous?
A: Yes. The smell likely indicates residual PITC or Carbonyl Sulfide (COS).
PITC: A potent sensitizer and lachrymator. Long-term exposure can lead to severe allergic dermatitis.
COS: A byproduct of the hydrolysis side-reaction (see Module 2). It is neurotoxic.
Safety Protocol:
Scrubber: All reactor off-gassing must pass through a Caustic Scrubber (20% NaOH) to neutralize acidic sulfur species (H₂S/COS) and hydrolyze entrained PITC.
Quench: Do not open the reactor until the batch is quenched. If PITC remains, add a small amount of dilute ammonia or an amine to convert it to a urea derivative, which is safer to handle (though this creates solid waste).
Summary Workflow: The Optimized Protocol
Below is the recommended workflow for a 1kg - 10kg scale batch, incorporating the safeguards discussed above.
Caption: Optimized scale-up workflow emphasizing moisture control and controlled crystallization.
References
Kinetics of Isothiocyanate Reactions:
Iwakura, Y., & Okada, H. (1964). The Kinetics of the Reaction of Organic Isothiocyanates with 1-Octanol in o-Dichlorobenzene. Canadian Journal of Chemistry.
Synthesis via Chlorothionoformate (Alternative Route):
Li, Z.Y., et al. (2013).[1] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis.
Impurity Mechanisms (Thiourea Formation):
Sahoo, T., et al. (2025). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis. PMC (NIH).
Scale-Up Principles for Oligonucleotides/Intermediates:
Brueggemeier, S., et al. (2023). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. PMC (NIH).
A Technical Guide to the Comparative Analysis of O-Alkyl Thiocarbamate Isomers for Researchers and Drug Development Professionals
In the landscape of modern agrochemical and pharmaceutical development, the nuanced structural variations between isomers can dictate the efficacy, selectivity, and overall viability of a compound. O-alkyl thiocarbamates...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern agrochemical and pharmaceutical development, the nuanced structural variations between isomers can dictate the efficacy, selectivity, and overall viability of a compound. O-alkyl thiocarbamates, a class of organosulfur compounds, represent a compelling case study in the importance of isomeric differentiation. While structurally similar, isomers of these compounds can exhibit markedly different biological activities. This guide provides a comprehensive comparative analysis of O-alkyl thiocarbamate isomers, offering field-proven insights and detailed experimental protocols to support researchers in this domain.
This document moves beyond a simple listing of facts to explain the causal relationships behind experimental choices and provides self-validating protocols. All key claims are substantiated with citations to authoritative sources, ensuring a foundation of trustworthiness and scientific integrity.
The Isomeric Landscape of O-Alkyl Thiocarbamates
O-alkyl thiocarbamates possess the general structure ROC(=S)NR'R''. Isomerism within this class can arise from several sources, each with the potential to significantly impact the molecule's interaction with biological targets. The two primary forms of isomerism we will consider are constitutional isomerism and structural isomerism of the alkyl group.
Constitutional Isomerism (O- vs. S-isomers): Thiocarbamates exist as two primary constitutional isomers: O-alkyl thiocarbamates (ROC(=S)NR2) and S-alkyl thiocarbamates (RSC(=O)NR2)[1]. The positioning of the sulfur and oxygen atoms fundamentally alters the electronic and steric properties of the molecule, which in turn influences its reactivity and biological activity. While both classes of compounds have applications in agriculture, S-alkyl thiocarbamates are more commonly employed as herbicides[1].
Structural Isomerism of the O-Alkyl Group: The arrangement of the carbon atoms within the O-alkyl chain (e.g., n-propyl vs. iso-propyl) introduces subtle yet significant changes in the molecule's three-dimensional shape and lipophilicity. These differences can affect how the molecule binds to its target enzyme and its metabolic stability.
Stereoisomerism: The presence of chiral centers, either in the O-alkyl or N-alkyl groups, can lead to enantiomeric or diastereomeric pairs. While research in this specific area of O-alkyl thiocarbamates is less extensive, the principles of stereoselectivity in biological systems suggest that different stereoisomers are likely to exhibit varied activities[2].
Comparative Biological Activity: A Data-Driven Analysis
The biological activity of O-alkyl thiocarbamate isomers is most prominently documented in the field of herbicides and, more recently, in potential therapeutic applications such as anticancer agents.
Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid Elongases
Many thiocarbamate herbicides exert their effects by inhibiting very-long-chain fatty acid (VLCFA) elongases, enzymes crucial for the biosynthesis of surface lipids in plants[3][4]. This inhibition disrupts the formation of protective cuticular waxes, leading to increased water loss and, ultimately, plant death.
While direct comparative studies of the herbicidal efficacy of a wide range of simple O-alkyl structural isomers are not abundant in recent literature, structure-activity relationship (SAR) studies on related carbamates and thiocarbamates provide valuable insights. For instance, the lipophilicity and steric bulk of the alkyl and aryl substituents are known to be critical determinants of inhibitory potency against target enzymes[5].
A key takeaway for researchers is that even minor alterations to the alkyl chain can modulate herbicidal activity. For example, in a study of isobutyl thiocarbamates as flotation agents, the steric hindrance of the alkyl groups on the amine influenced the reaction yield, suggesting that such steric effects would also play a role in the interaction with a biological target[6].
Antiproliferative Activity: The Case of Constitutional Isomers
A compelling example of how isomerism dictates biological activity is found in the study of copper complexes of thiosemicarbazone-alkylthiocarbamates. A comparative analysis of two constitutional isomers of an O-ethylthiocarbamato-containing copper complex revealed significant differences in their antiproliferative activity against lung adenocarcinoma cells (A549).
Data sourced from a 2023 study on the antiproliferation activity of thiosemicarbazone-alkylthiocarbamate copper complexes.
Despite having nearly identical electronic environments, as confirmed by cyclic voltammetry and EPR spectroscopy, the two isomers displayed a notable difference in efficacy and selectivity. This underscores the critical role of the overall molecular topology in mediating biological interactions.
Experimental Protocols
To facilitate further research in this area, the following section provides detailed, step-by-step methodologies for the synthesis and analysis of O-alkyl thiocarbamate isomers.
Synthesis of O-Alkyl Thiocarbamate Isomers
A general and effective method for the synthesis of O-alkyl thiocarbamates is the reaction of an isothiocyanate with an alcohol[7][8]. This approach allows for the straightforward generation of a library of isomers by simply varying the alcohol reactant.
Objective: To synthesize O-n-propyl N-phenylthiocarbamate and O-iso-propyl N-phenylthiocarbamate for comparative analysis.
Materials:
Phenyl isothiocyanate
n-Propanol
iso-Propanol
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl), 5M
Chloroform (CHCl3)
Anhydrous magnesium sulfate (MgSO4)
Tetrahydrofuran (THF)
Sodium hydride (NaH)
Elemental Sulfur (S8)
2,6-dimethylphenyl isocyanide
Methanol
Procedure for Synthesis via Isothiocyanate and Alcohol (Method A):
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 mole equivalent of NaOH in 20 mL of the desired alcohol (n-propanol or iso-propanol).
Addition of Isothiocyanate: To the stirred solution, add 1 mole equivalent of phenyl isothiocyanate dropwise at room temperature.
Reaction: Stir the mixture for 3 hours at room temperature.
Acidification: After 3 hours, add excess 5M HCl to the reaction mixture and continue stirring for an additional hour.
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure O-alkyl N-phenylthiocarbamate.
Procedure for Multicomponent Synthesis (Method B):
Reaction Setup: To a solution of 2,6-dimethylphenyl isocyanide (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add elemental sulfur (1.5 mmol)[9].
Addition of Base and Alcohol: Add NaH (1.5 mmol) and methanol (1.5 mmol) to the mixture[10].
Reaction: Stir the reaction mixture at 40°C for 1-2 hours, monitoring the progress by TLC[10].
Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify by column chromatography on silica gel to yield the O-methyl N-(2,6-dimethylphenyl)thiocarbamate[10].
Spectroscopic Characterization
Confirmation of the isomeric structures is crucial. NMR and IR spectroscopy are primary tools for this purpose.
Note: The spectroscopic data for O-iso-propyl N-phenylthiocarbamate is not directly available in the search results, but the data for a similar compound is provided for reference.
Herbicidal Activity Assay (Pre-emergence)
This protocol outlines a laboratory-based assay to compare the pre-emergence herbicidal activity of different O-alkyl thiocarbamate isomers on a model weed species, such as barnyard grass (Echinochloa crus-galli).
Materials:
Seeds of Echinochloa crus-galli
Petri dishes with filter paper
Synthesized O-alkyl thiocarbamate isomers
Acetone (as a solvent for the test compounds)
Distilled water
Growth chamber with controlled light and temperature
Procedure:
Preparation of Test Solutions: Prepare stock solutions of each isomer in acetone. Create a series of dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 200 ppm). An acetone-only solution will serve as the control.
Seed Plating: Place 20 seeds of Echinochloa crus-galli evenly on the filter paper in each Petri dish.
Treatment Application: Add 5 mL of each test solution to the respective Petri dishes. Ensure the filter paper is saturated. Allow the acetone to evaporate completely in a fume hood.
Incubation: Add 5 mL of distilled water to each Petri dish. Place the dishes in a growth chamber maintained at 25°C with a 12-hour light/12-hour dark cycle.
Data Collection: After 7-10 days, measure the germination percentage, root length, and shoot length of the seedlings.
Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the IC50 value (the concentration that causes 50% inhibition) for each isomer.
Visualizing the Synthesis and Isomeric Relationship
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Synthesis of O-alkyl thiocarbamate structural isomers.
Caption: Constitutional isomers of thiocarbamates.
Conclusion and Future Directions
The comparative analysis of O-alkyl thiocarbamate isomers reveals that subtle changes in molecular structure can lead to significant differences in biological activity. This guide has provided a framework for understanding these differences, supported by experimental data and detailed protocols for further investigation.
Future research should focus on a more systematic exploration of the structure-activity relationships of O-alkyl thiocarbamate isomers. Specifically, there is a need for:
Broader Isomer Libraries: Synthesis and testing of a wider range of O-alkyl isomers (e.g., butyl, pentyl isomers) to develop more comprehensive QSAR models.
Stereoselective Synthesis and Testing: Investigation into the role of stereochemistry by preparing and evaluating enantiomerically pure O-alkyl thiocarbamates.
Direct O- vs. S-Isomer Comparison: Head-to-head comparisons of O- and S-alkyl thiocarbamates with identical alkyl and N-substituents to precisely quantify the impact of the heteroatom position on biological activity.
By pursuing these avenues of research, the scientific community can unlock the full potential of O-alkyl thiocarbamates in the development of novel agrochemicals and therapeutic agents.
References
Nagy, K. N., Toth, B., Fazekas, E., Tolnai, G. L., & Kotschy, A. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Beilstein Journal of Organic Chemistry, 15, 1715–1722. [Link]
Nagy, K. N., Toth, B., Fazekas, E., Tolnai, G. L., & Kotschy, A. (2019). Optimization of the reaction conditions for the synthesis of O-thiocarbamates. ResearchGate. [Link]
Google Patents. (1984).
Ho, C. M., & Tiekink, E. R. T. (2008). (E)-O-Isopropyl N-(4-nitrophenyl)thiocarbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o345. [Link]
Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by amination. [Link]
Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. [Link]
ResearchGate. (n.d.). Representative S-substituted thiocarbamates with biological activity. [Link]
Journal of the American Chemical Society. (1954). Thiolcarbamates. Preparation and Molar Refractions. [Link]
International Journal of Novel Research and Development. (2020). Quantitative Structure-Activity Relationship (QSAR): A Review. [Link]
Pakistan Journal of Agricultural Sciences. (2018). Inhibition of Echinochloa crus-galli using Bioactive Components from the Stems and Leaves of Camellia oleifera. [Link]
ResearchGate. (2016). Synthesis of some thionocarbamates from O-isopropyl xanthate and amines using Pd/Ti-HMS-10 as catalyst in water. [Link]
Agronomy for Sustainable Development. (2000). Herbicide-resistant Echinochloa oryzoides and E-phyllopogon in California Oryza sativa fields. [Link]
ResearchGate. (2018). Highly efficient synthesis of alkyl and aryl primary thiocarbamates and dithiocarbamates under metal- and solvent-free conditions. [Link]
Organic Chemistry Portal. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. [Link]
PubMed. (1995). The inhibition of fatty acid elongation by pebulate can be effectively counteracted by the safener dichlormid. [Link]
PubMed. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
ResearchGate. (2023). A Highly Efficient, Catalyst-Free Synthesis of S-Alkyl/aryl Dithiocarbamate Derivatives under Green Conditions and Evaluation of their Biological Activity. [Link]
EPA NEST. (n.d.). Carbamates, Thiocarbamate, and Substituted Urea Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties. [Link]
International Journal of Pharmaceutical Sciences and Research. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. [Link]
ICRISAT. (n.d.). Echinochloa crus-galli(L.) P. Beauv. [Link]
University of Helsinki. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. [Link]
PubMed Central. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. [Link]
MDPI. (2025). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. [Link]
PubMed. (1993). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. [Link]
PubMed Central. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
MDPI. (2022). Varied Susceptibility of Five Echinochloa Species to Herbicides and Molecular Identification of Species Using CDDP Markers. [Link]
MDPI. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. [Link]
Environment and Ecology. (n.d.). Efficacy of Different Herbicides for Controlling Grass Predominant Weed Flora and Achieving Higher Production in Dual Purpose Linseed under Mid Hills of Himachal Pradesh. [Link]
ACS Publications. (2013). Inhibition of the Thioesterase Activity of Human Fatty Acid Synthase by 1,4- and 9,10-Diones. [Link]
PubMed. (2021). The structural basis of fatty acid elongation by the ELOVL elongases. [Link]
PubMed. (2004). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. [Link]
MDPI. (2020). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. [Link]
UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]
PubMed. (2013). Synthesis and antioxidant activity of O-alkyl selenocarbamates, selenoureas and selenohydantoins. [Link]
University of Connecticut. (n.d.). Common herbicides. [Link]
Validating a High-Sensitivity UHPLC-MS/MS Method for O-Ethyl Thiocarbanilate Quantification
Executive Summary The Challenge: O-Ethyl thiocarbanilate (CAS 3111-89-5), also known as O-ethyl N-phenylthiocarbamate, is a structural analog to known genotoxins and a common process-related impurity in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: O-Ethyl thiocarbanilate (CAS 3111-89-5), also known as O-ethyl N-phenylthiocarbamate, is a structural analog to known genotoxins and a common process-related impurity in the synthesis of thiocarbamate-based pharmaceuticals and agrochemicals. Under ICH M7 guidelines, potential mutagenic impurities (PMIs) must be controlled to trace levels (often < 1.5 µ g/day ), rendering traditional HPLC-UV methods insufficient due to poor sensitivity and lack of specificity.
The Solution: This guide validates a direct UHPLC-MS/MS (Triple Quadrupole) method operating in Multiple Reaction Monitoring (MRM) mode. Compared to legacy HPLC-UV and GC-FID techniques, this method offers a 1000-fold increase in sensitivity , enabling quantitation at single-digit ng/mL (ppb) levels without the need for complex derivatization.
Compound Profile & Analytical Strategy
Chemical Identity
Name: O-Ethyl thiocarbanilate
Structure: Ph-NH-C(=S)-O-Et
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol
Critical Attribute: The thiocarbonyl moiety (C=S) makes the compound susceptible to oxidative degradation and matrix interference in UV detection.
The Comparison: Legacy vs. New Generation
Feature
Legacy Method (HPLC-UV)
New Method (UHPLC-MS/MS)
Detection Principle
UV Absorbance @ 254 nm
Electrospray Ionization (ESI+) MS/MS
Selectivity
Low (Co-elution common)
High (Mass-specific MRM transitions)
LOD (Limit of Detection)
~10 µg/mL (ppm)
~0.5 ng/mL (ppb)
Sample Preparation
Liquid-Liquid Extraction (LLE)
Dilute-and-Shoot or Protein Precipitation
Run Time
15–25 minutes
4–6 minutes
Regulatory Suitability
General Purity (ICH Q3A)
Genotoxic Impurity Control (ICH M7)
Validated Experimental Protocol
Equipment & Conditions
System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
MS/MS Parameters (MRM Mode)
The method relies on the protonated molecular ion
at m/z 182.1 .
Precursor Ion: 182.1
Quantifier Transition: 182.1
93.1 (Ph-NH fragment)
Qualifier Transition: 182.1
154.1 (Loss of CH, McLafferty rearrangement)
Collision Energy: Optimized per transition (typically 15–25 eV).
Workflow Visualization
The following diagram illustrates the validated workflow, highlighting the critical decision points that ensure data integrity.
Figure 1: Step-by-step analytical workflow for O-Ethyl thiocarbanilate quantification using UHPLC-MS/MS.
Validation Results (Case Study Data)
The following data represents typical performance metrics observed during method validation in a pharmaceutical API matrix, adhering to ICH Q2(R1) guidelines.
Linearity & Sensitivity
Parameter
Result
Acceptance Criteria
Linearity Range
1.0 – 1000 ng/mL
R² 0.99
Regression (R²)
0.9994
0.99
LOD (S/N = 3)
0.3 ng/mL
N/A
LOQ (S/N = 10)
1.0 ng/mL
Reporting Threshold
Accuracy & Precision (at LOQ Level)
Spiked Conc. (ng/mL)
Mean Recovery (%)
% RSD (n=6)
Status
1.0 (LOQ)
98.5%
4.2%
Pass
50.0 (Mid)
101.2%
1.8%
Pass
1000 (High)
99.7%
1.1%
Pass
Specificity & Matrix Effect
Blank Interference: No peaks detected at retention time (2.4 min).
Matrix Effect: Ion suppression < 10% in typical API matrices (verified by post-column infusion).
Mechanistic Insight: Fragmentation Pathway
Understanding the fragmentation is crucial for confirming the identity of the impurity and avoiding false positives from isobaric compounds.
Figure 2: Proposed ESI+ fragmentation pathway for O-Ethyl thiocarbanilate used in MRM transition selection.
Conclusion & Implementation Guide
Why Switch?
For researchers dealing with thiocarbamate synthesis or degradation studies, the UHPLC-MS/MS method is the only viable option for regulatory submission when genotoxic risk assessment (ICH M7) is required. The legacy HPLC-UV method is suitable only for raw material assays where the compound is the major component, not a trace impurity.
Implementation Checklist
System Suitability: Ensure MS vacuum is stable; calibrate mass axis weekly.
Column Care: Flush with high organic (95% ACN) after use to prevent sulfur accumulation.
Standard Stability: Prepare fresh stock solutions of O-Ethyl thiocarbanilate in acetonitrile monthly; store at -20°C to prevent hydrolysis.
References
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023. Link
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation, 2005. Link
European Medicines Agency . Guideline on the Limits of Genotoxic Impurities. EMA/CHMP/QWP/251344/2006. Link
Sigma-Aldrich . Product Specification: O-Ethyl thiocarbanilate (CAS 3111-89-5).[1] Link
A Guide to Inter-Laboratory Study for the Analysis of O-Ethyl Thiocarbanilate: Ensuring Method Robustness and Data Reliability
In the landscape of analytical chemistry, the validation of a method's performance across different laboratories is a critical step to ensure its robustness, reliability, and fitness for purpose. This is particularly cru...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of analytical chemistry, the validation of a method's performance across different laboratories is a critical step to ensure its robustness, reliability, and fitness for purpose. This is particularly crucial in regulated environments such as drug development and environmental monitoring, where data from various sources must be comparable and accurate. This guide provides a comprehensive framework for designing and executing an inter-laboratory study (ILS), also known as a collaborative study, for the quantitative analysis of O-Ethyl thiocarbanilate.
O-Ethyl thiocarbanilate, a member of the thiocarbamate class of compounds, finds applications in various industrial processes and may be present as an intermediate or impurity in pharmaceutical products.[1] The ability to accurately quantify this compound across different laboratories is paramount for quality control and regulatory compliance. This guide, grounded in the principles established by organizations such as AOAC International and IUPAC, offers a detailed protocol and explains the rationale behind the experimental design to ensure a self-validating and trustworthy study.[2][3][4]
The Imperative of Inter-Laboratory Validation
Before delving into the protocol, it is essential to understand the "why" behind an inter-laboratory study. A single-laboratory validation provides valuable information about a method's performance under a specific set of conditions.[3] However, it does not account for the inherent variability that arises when the method is transferred to other laboratories. Factors such as different analysts, instruments, reagent sources, and environmental conditions can all contribute to variations in results.[5] An ILS is designed to assess the impact of these variables and to determine the method's reproducibility—a key performance characteristic that reflects its overall robustness.[5]
The successful completion of an ILS provides a statistically sound estimate of the method's precision (both repeatability and reproducibility) and allows for a more realistic assessment of its measurement uncertainty.[3] This, in turn, fosters confidence in the data generated by different laboratories and facilitates regulatory acceptance.
Designing a Robust Inter-Laboratory Study
The design of an ILS is critical to its success and the validity of its outcomes. This section outlines the key considerations based on internationally recognized guidelines.[2][4]
Study Participants and Materials
Number of Laboratories: A minimum of eight laboratories reporting valid data for each material is recommended to ensure statistically meaningful results.[2] In specialized cases involving complex or expensive analytical techniques, a minimum of five laboratories may be acceptable.[2]
Homogeneity of Test Materials: The test materials must be homogeneous to ensure that any observed variability is due to the analytical method and not the sample itself.[2] It is crucial to establish the homogeneity of the materials by analyzing a representative number of samples before distribution to the participating laboratories.
Number of Materials: A minimum of five different materials (e.g., different batches of a drug substance, or spiked matrices at different concentrations) should be included in the study to cover a range of concentrations and potential matrix effects.[4][6]
Sample Distribution and Blinding
To minimize bias, samples should be randomly coded and distributed to the participating laboratories as blind duplicates or split levels (Youden pairs).[6] This approach helps to assess within-laboratory variability (repeatability) without the analyst's prior knowledge of the sample identity.
Analytical Methodology: A Validated Approach for O-Ethyl Thiocarbanilate
The chosen analytical method should be well-characterized and validated in a single laboratory before being subjected to an inter-laboratory study.[3] Based on the analysis of similar thiocarbamate compounds, a High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable and widely accessible technique.[7]
Physicochemical Properties of O-Ethyl Thiocarbanilate
This protocol is provided as a robust starting point for the analysis of O-Ethyl thiocarbanilate. Participating laboratories should adhere to these conditions as closely as possible.
Chromatographic Conditions:
Instrument: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized during single-laboratory validation to achieve optimal separation and peak shape.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of O-Ethyl thiocarbanilate reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation: Accurately weigh a portion of the test material expected to contain O-Ethyl thiocarbanilate and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range. For complex matrices, a validated extraction procedure, such as solid-phase extraction (SPE), may be necessary to remove interfering components.[8][9]
Calibration and Quantification:
Inject the working standard solutions in duplicate to construct a calibration curve by plotting the peak area against the concentration.
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[10][11]
Inject the prepared samples in duplicate and determine the concentration of O-Ethyl thiocarbanilate using the calibration curve.
Data Analysis and Interpretation of Results
The statistical analysis of the data generated from the ILS is crucial for evaluating the method's performance. The primary statistical parameters of interest are repeatability and reproducibility.
Repeatability (sᵣ): The standard deviation of test results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.
Reproducibility (sR): The standard deviation of test results obtained with the same method on identical test items in different laboratories with different operators using different equipment.
Statistical procedures outlined in ISO 5725 or AOAC International guidelines should be followed for the analysis of the data.[4] This typically involves outlier tests (e.g., Cochran's and Grubbs' tests) to identify and potentially remove statistically divergent data.
The results of the statistical analysis should be summarized in a table for easy comparison.
Parameter
Definition
Acceptance Criteria
Repeatability Relative Standard Deviation (RSDᵣ)
(sᵣ / mean) * 100%
Typically < 5%
Reproducibility Relative Standard Deviation (RSD R)
(sR / mean) * 100%
Typically < 15%
The acceptance criteria may vary depending on the intended application of the method and the concentration levels being measured.
Visualizing the Inter-Laboratory Study Workflow
A clear workflow diagram is essential for understanding the entire process of the inter-laboratory study.
Caption: Workflow of the Inter-laboratory Study.
Conclusion: Establishing a Reliable Analytical Method
This guide provides a comprehensive framework for conducting a scientifically sound inter-laboratory study for the analysis of O-Ethyl thiocarbanilate. By adhering to established guidelines and employing a well-validated analytical method, researchers and drug development professionals can confidently establish the robustness and reliability of their analytical data. The successful completion of such a study is a testament to the method's fitness for purpose and a critical step in ensuring product quality and regulatory compliance.
References
Inter-laboratory study for extraction testing of medical devices. PubMed, 2025-01-01.
Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Feed Industry HACCP and PCQI Training.
AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. AOAC International.
Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. OIV.
Validation of analytical methods for ethyl carbamate in nine food matrices. PubMed, 2016-11-15.
Studies toward Lewis basic thiocarbamate and thiourea mediated bromolactonization: The effect of a trace amount of water on the reactivity and enantioselectivity. ResearchGate.
O-Ethyl thiocarbamate | 625-57-0. Smolecule.
Collaborative Studies for Quantitative Chemical Analytical Methods. ResearchGate.
Development and validation of analytical methods for ethyl carbamate in various fermented foods. ResearchGate.
HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC.
Investigation of Thiocarbamates as Potential Inhibitors of the SARS-CoV-2 Mpro. PubMed, 2021-11-12.
CIPAC Guidelines for Collaborative Study Procedures for Assessment of Performance of Analytical Methods. CIPAC.
Validation of an analytical method for the determination of ethyl carbamate in vinegars. PubMed, 2012-01-30.
A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. ResearchGate.
Conformational analysis of O-alkyl-N-ethoxycarbonyl thiocarbamate derivatives
Executive Summary & Structural Framework O-alkyl-N-ethoxycarbonyl thiocarbamates represent a specialized class of "push-pull" systems where a central nitrogen atom is flanked by two competing electrophilic centers: a thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Framework
O-alkyl-N-ethoxycarbonyl thiocarbamates represent a specialized class of "push-pull" systems where a central nitrogen atom is flanked by two competing electrophilic centers: a thiocarbonyl (
) and a carbonyl (). Unlike standard carbamates or simple thiocarbamates, these derivatives exhibit unique conformational locking mechanisms driven by cross-conjugation.
For researchers in drug discovery and agrochemistry, understanding these dynamics is critical. The conformational preference dictates the efficacy of these molecules as precursors for 1,2,4-dithiazolidine-3,5-diones , their behavior in Newman-Kwart rearrangements , and their binding affinity in metallo-organic frameworks.
The Cross-Conjugation Dilemma
The nitrogen lone pair is delocalized into both the sulfur and oxygen termini. However, due to the higher polarizability of sulfur and the higher electronegativity of oxygen, the resonance weighting is unequal.
Primary Resonance (
dominance): Creates significant double-bond character at the bond, generating a high rotational barrier.
Secondary Resonance (
competition): The ethoxycarbonyl group acts as an electron-withdrawing group (EWG), essentially "stealing" electron density from the thioamide system.
This competition results in a specific Anti-Anti (or trans,trans) conformational preference in the solid state to minimize dipolar repulsion, a feature distinct from the syn preference often seen in simple amides.
Figure 1: Resonance competition driving the conformational landscape. The "Thioamide" contribution is generally stronger, but the "Imide" pull modulates the barrier height.
Comparative Performance Analysis
The following table contrasts O-alkyl-N-ethoxycarbonyl thiocarbamates with their direct structural alternatives. This data assists in selecting the correct scaffold for specific synthetic or biological applications.
Medium-High (14–17 kcal/mol) Reduced by cross-conjugation compared to alkyl analogs.
High (>18 kcal/mol) Strong overlap; often exists as distinct isomers at RT.
Medium (12–16 kcal/mol) bond is shorter; less double bond character in C-N.
Variable Depends on metal coordination; free ligands have high barriers.
Preferred Conformation
Anti (Trans) and oppose each other to reduce dipole repulsion.
Syn/Anti Equilibrium Heavily solvent dependent.
Syn (Cis) Often preferred due to alkyl steric effects.
Planar Strongly planar due to heavy delocalization.
H-Bonding Motif
Centrosymmetric Dimers Forms 8-membered rings via .
Linear Chains or Dimers depending on sterics.
Dimers Via .
Complex Networks Sulfur is a weaker H-bond acceptor than Oxygen.
Reactivity Profile
Acylating/Thioacylating Agent N-H is acidic (); easily alkylated to imidothiocarbonates.
Stable Requires activation for reaction.
Very Stable Used as protecting groups (e.g., Boc, Cbz).
Nucleophilic Sulfur is highly nucleophilic; prone to oxidation.
Key Insight for Drug Design:
If your target requires a rigid "extended" conformation, the N-ethoxycarbonyl thiocarbamate is superior to standard carbamates because the bulky sulfur and the dipole repulsion lock the core into the anti conformation more effectively than the all-oxygen analog.
Experimental Methodologies
To validate the conformation of your specific derivative, use the following self-validating protocols.
Protocol A: Variable Temperature (VT) NMR for Barrier Determination
This is the gold standard for quantifying the rotational energy barrier (
, Toluene-, or Tetrachloroethane-) to reach coalescence.
Concentration: ~10-15 mg/mL to prevent concentration-dependent aggregation shifts.
Workflow:
Low-Temperature Acquisition (-40°C): Acquire
NMR. Look for splitting of the N-H signal or duplication of the O-alkyl protons (indicating "frozen" rotamers).
Stepwise Heating: Increase temperature in 10°C increments.
Identify Coalescence (
): The temperature where the two distinct signals merge into a single broad peak.
Calculation: Use the Eyring equation approximation at coalescence:
Where is in Kelvin and is the peak separation (Hz) at the slow exchange limit.
Figure 2: Workflow for determining rotational barriers via Dynamic NMR.
Protocol B: X-Ray Crystallography (Solid State Confirmation)
While NMR provides solution dynamics, X-ray confirms the thermodynamically dominant ground state.
Crystallization Strategy: These derivatives often struggle to crystallize due to the flexible ethoxy group.
Recommendation: Use slow evaporation from Hexane/Chloroform (3:1) . The non-polar hexane encourages the formation of the centrosymmetric H-bonded dimers (the "8-membered ring" motif) which stabilizes the lattice.
Critical Check: Verify the
vs torsion angle. A value near 180° confirms the anti conformation.
Authoritative References
Conformational Analysis of O-alkyl-N-ethoxycarbonyl Thiocarbamates:
Comparison of O-methyl and O-ethyl derivatives, confirming the planar anti-conformation and N-H...S hydrogen bonding.
Source: Erben, M. F., et al. (2015). "Structure of O-alkyl-N-ethoxycarbonyl thiocarbamate and imidothiocarbonate derivatives." CONICET / Journal of Molecular Structure.
Crystal Structure & Hydrogen Bonding Patterns:
Detailed crystallographic data on O-ethyl N-(ethoxycarbonyl)thiocarbamate, identifying the centrosymmetric dimer formation.
Source: Tiekink, E. R., et al. (2015). "Crystal structure of O-ethyl N-(ethoxycarbonyl)thiocarbamate." PubMed Central (PMC).
Rotational Barriers in Carbamates vs. Thiocarbamates:
Foundational work on the electronic effects (EWG) reducing rotational barriers in carbamate systems.
Source: Cox, C., & Lectka, T. (2002). "Unusually low barrier to carbamate C-N rotation." Journal of Organic Chemistry.
Solvent Effects on Rotational Barriers:
Methodology for solvent correction in VT-NMR studies.
Source: Wiberg, K. B., et al. (2014). "Solvent Effects on the Barrier to Rotation in Carbamates." The Journal of Organic Chemistry.
Validation
Navigating the Analytical Maze: A Comparative Guide to Quantifying Ethyl Carbamate in Fermented Foods
For researchers, food safety professionals, and quality control specialists, the accurate quantification of ethyl carbamate (EC) in fermented foods and beverages is a critical task. Classified as a probable human carcino...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, food safety professionals, and quality control specialists, the accurate quantification of ethyl carbamate (EC) in fermented foods and beverages is a critical task. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), EC is a naturally occurring contaminant formed during fermentation and storage.[1][2] Its prevalence in a wide array of products, from alcoholic beverages like wine and spirits to staples such as bread and soy sauce, necessitates robust and reliable analytical methods to ensure consumer safety and regulatory compliance.[1][3][4][5]
This guide provides an in-depth comparison of the primary analytical techniques employed for EC quantification. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, experimental rationale, and performance characteristics of each method. This comparative analysis is designed to empower researchers and laboratory managers to select the most appropriate methodology for their specific sample matrices and analytical objectives.
The Analytical Arsenal: A Methodological Overview
The determination of EC in complex food matrices presents a significant analytical challenge due to its low molecular weight, high polarity, and the often low concentrations present. The most established and widely utilized methods are chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence (FLD) or mass spectrometry (MS/MS) detectors.[1][3] More recently, screening methods like the Enzyme-Linked Immunosorbent Assay (ELISA) have emerged as potential high-throughput alternatives.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is widely regarded as the reference method for EC analysis and is recognized as an official method by bodies such as AOAC International.[3][6] This technique offers excellent sensitivity and selectivity, making it suitable for the detection of trace levels of EC in a variety of fermented products.[3]
The Rationale Behind the Workflow: The core principle of GC-MS involves the separation of volatile compounds in a gas phase followed by their detection and identification based on their mass-to-charge ratio. Due to the polar nature of EC, direct injection is often challenging. Therefore, a crucial step in many GC-MS protocols is sample preparation, which typically involves extraction and sometimes derivatization to improve volatility and chromatographic performance.
Experimental Protocol: A Validated GC-MS Method
Internal Standard Addition: To ensure accuracy and correct for any sample loss during preparation, a known amount of an internal standard, such as deuterated ethyl carbamate (d5-EC), is added to the sample at the beginning of the workflow.[2][7]
Sample Extraction: Solid-phase extraction (SPE) is a commonly employed technique to isolate EC from the sample matrix and remove interfering compounds.[2][8] A diatomaceous earth-based sorbent is often used for this purpose.[9] For fatty food matrices, an additional clean-up step with a nonpolar solvent like hexane may be necessary to remove lipids.[7][8]
Elution: The EC is then eluted from the SPE cartridge using a suitable organic solvent, such as dichloromethane.[8][10]
Concentration: The eluate is carefully concentrated under a gentle stream of nitrogen to increase the analyte concentration prior to injection into the GC-MS system.
GC-MS Analysis: The concentrated extract is injected into the GC, where EC is separated from other components on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[10]
GC-MS Workflow for Ethyl Carbamate Analysis.
High-Performance Liquid Chromatography (HPLC): Versatility and Speed
HPLC offers a viable alternative to GC-MS, with the primary advantage often being shorter analysis times and potentially simpler sample preparation.[3][11] This technique separates compounds in a liquid phase. For EC analysis, HPLC is commonly paired with either a fluorescence detector (FLD) or a tandem mass spectrometer (MS/MS).
HPLC with Fluorescence Detection (HPLC-FLD): This method relies on the derivatization of EC with a fluorescent tag, such as 9-xanthydrol, to enable highly sensitive detection.[12]
The Rationale Behind Derivatization: EC itself is not fluorescent. The chemical reaction with 9-xanthydrol attaches a fluorophore to the EC molecule, rendering it detectable by the fluorescence detector. This derivatization step is critical for achieving the low detection limits required for many food applications.
Experimental Protocol: A Rapid HPLC-FLD Method
Sample Dilution: For many liquid samples, such as alcoholic beverages, a simple dilution with a suitable solvent may be sufficient.[11]
Derivatization: A derivatizing agent, 9-xanthydrol, is added to the sample in an acidic environment to form a fluorescent derivative of EC.[12]
HPLC-FLD Analysis: The derivatized sample is injected into the HPLC system. The EC derivative is separated on a reversed-phase column and then detected by the fluorescence detector at specific excitation and emission wavelengths.[12]
HPLC-FLD Workflow for Ethyl Carbamate Analysis.
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A key advantage of HPLC-MS/MS is that it often does not require a derivatization step, simplifying the sample preparation process.[11][13]
The Rationale Behind Tandem MS: In HPLC-MS/MS, after the initial separation by HPLC, the EC molecules are ionized and then subjected to two stages of mass analysis. The first stage selects the parent ion of EC, and the second stage fragments this ion and detects specific daughter ions. This multiple reaction monitoring (MRM) provides a very high degree of certainty in the identification and quantification of EC, even in complex matrices.[13]
Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Screening Tool
ELISA is an immunological assay that can be used for the rapid screening of a large number of samples.[4] While not as definitive as chromatographic methods, ELISA can be a cost-effective way to identify samples that may contain higher levels of EC and require further confirmatory analysis.
The Rationale Behind Immuno-detection: The ELISA for EC typically involves the use of antibodies that specifically bind to EC or a derivative.[14] The presence of EC in a sample is then detected through an enzyme-linked reaction that produces a measurable color change. The intensity of the color is proportional to the concentration of EC in the sample. A challenge with direct ELISA for EC is its small molecular size, which makes antibody production difficult.[14] Therefore, some methods involve a derivatization step to create a larger, more immunogenic molecule.[14]
Performance Comparison: A Data-Driven Analysis
The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key characteristics of the discussed methods based on published experimental data.
Variable, can be higher than chromatographic methods
Cost
High initial instrument cost, moderate running costs
Lower initial instrument cost, running costs depend on reagents
High initial instrument cost, moderate running costs
Low per-sample cost, suitable for large-scale screening
Expertise
Requires skilled operator
Moderate operator skill required
Requires skilled operator
Relatively easy to perform
Choosing the Right Tool for the Job: A Concluding Perspective
The selection of an appropriate analytical method for ethyl carbamate quantification is a multifaceted decision that depends on the specific needs of the laboratory.
For regulatory compliance and confirmatory analysis , GC-MS remains the gold standard due to its established robustness and high sensitivity.[3]
For routine quality control where high throughput and speed are critical , a validated HPLC-FLD method can be an excellent choice, offering a good balance of speed, sensitivity, and cost-effectiveness.[11]
When analyzing complex matrices or requiring the utmost sensitivity and specificity , HPLC-MS/MS is the superior option, often justifying the higher initial investment with its simplified sample preparation and unambiguous results.[13]
For large-scale screening of raw materials or finished products , ELISA provides a rapid and cost-effective preliminary assessment, allowing for the targeted use of more definitive chromatographic methods on suspect samples.[15]
Ultimately, the self-validating nature of any chosen protocol is paramount. Method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, is a non-negotiable step to ensure the trustworthiness and scientific integrity of the generated data.[7][17] By understanding the principles and performance characteristics of each technique, researchers and professionals in the field can confidently select and implement the most suitable method for the critical task of monitoring and controlling ethyl carbamate in our food supply.
References
Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
Canas, P. M., & Lachenmeier, D. W. (1988). Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection. Journal of the Association of Official Analytical Chemists, 71(4), 781–784. Retrieved February 11, 2026, from [Link]
Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. (2023, October 18). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
Crain, S. L., & Coffey, R. T. (2022). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. Journal of Food Protection, 85(7), 1104–1106. Retrieved February 11, 2026, from [Link]
Ryu, D., Choi, B., Kim, E., & Koh, E. (2015). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Preventive nutrition and food science, 20(4), 272–278. Retrieved February 11, 2026, from [Link]
Ryu, D., Choi, B., Kim, N., & Koh, E. (2016). Development and validation of analytical methods for ethyl carbamate in various fermented foods. Food Chemistry, 211, 770–775. Retrieved February 11, 2026, from [Link]
Ryu, D., Choi, B., Kim, N., & Koh, E. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Chemistry, 211, 770–775. Retrieved February 11, 2026, from [Link]
Validation of an analytical method for the determination of ethyl carbamate in vinegars. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
Luo, L., Song, Y., Zhu, C., Fu, S., Shi, Q., Sun, Y. M., Jia, B., Du, D., Xu, Z. L., & Lin, Y. (2017). Development of an indirect ELISA for the determination of ethyl carbamate in Chinese rice wine. Analytica Chimica Acta, 950, 162–169. Retrieved February 11, 2026, from [Link]
Lachenmeier, D. W., & Kuballa, T. (2016). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. Aspects of food control and animal health, 4. Retrieved February 11, 2026, from [Link]
Ryu, D., & Koh, E. (2015). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Journal of the Korean Society of Food Science and Nutrition, 44(11), 1735–1740. Retrieved February 11, 2026, from [Link]
Whon, T. W., & Miller, K. W. (1998). Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. VTechWorks. Retrieved February 11, 2026, from [Link]
Determination of Residue Levels of Ethyl Carbamate in Alcoholic Beverages by Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS). (2018). ResearchGate. Retrieved February 11, 2026, from [Link]
Dennis, M. J., Howarth, N., Massey, R. C., Parker, I., Scotter, M. J., & Startin, J. R. (1989). Investigation of ethyl carbamate levels in some fermented foods and alcoholic beverages. Food Additives and Contaminants, 6(3), 383–389. Retrieved February 11, 2026, from [Link]
Šantrůčková, V., Fischer, J., & Klikarová, J. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Analytical Methods, 16(27), 3959-3967. Retrieved February 11, 2026, from [Link]
Ethyl Carbamate in Local Fermented Foods. (2009). Centre for Food Safety. Retrieved February 11, 2026, from [Link]
Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. (2023). MDPI. Retrieved February 11, 2026, from [Link]
Development of an indirect ELISA for the determination of ethyl carbamate in Chinese rice wine. (2017). ResearchGate. Retrieved February 11, 2026, from [Link]
Park, S. K., Kim, C. T., Lee, J. W., Jhee, O. H., Om, A. S., Kang, J. S., & Moon, T. W. (2007). Analysis of ethyl carbamate in Korean soy sauce using high-performance liquid chromatography with fluorescence detection or tandem mass spectrometry and gas chromatography with mass spectrometry. Food Control, 18(8), 975–982. Retrieved February 11, 2026, from [Link]
Ethyl Carbamate. (2024, March 5). U.S. Food and Drug Administration. Retrieved February 11, 2026, from [Link]
A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. (2024). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
Summary of the methodology of ethyl carbamate determination in alcoholic beverages and fermented foods... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
Park, S. K., Kim, C. T., Lee, J. W., Jhee, O. H., Om, A. S., Kang, J. S., & Moon, T. W. (2007). Analysis of ethyl carbamate in Korean soy sauce using high-performance liquid chromatography with fluorescence detection or tandem mass spectrometry and gas chromatography with mass spectrometry. Food Control, 18(8), 975-982. Retrieved February 11, 2026, from [Link]
de Souza, G. A., Poppi, R. J., & Hantao, L. W. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society, 33(1), 10-18. Retrieved February 11, 2026, from [Link]